Technical Documentation Center

2-Aminohexadecane-1,3-diol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Aminohexadecane-1,3-diol
  • CAS: 50731-08-3

Core Science & Biosynthesis

Foundational

Unraveling the Mechanism of Action of 2-Aminohexadecane-1,3-diol (Sphinganine) in Mammalian Cells

Executive Summary 2-aminohexadecane-1,3-diol, universally recognized in lipidomics as sphinganine or dihydrosphingosine (d18:0), is the saturated analog of sphingosine (d18:1). Lacking the C4-C5 trans double bond charact...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-aminohexadecane-1,3-diol, universally recognized in lipidomics as sphinganine or dihydrosphingosine (d18:0), is the saturated analog of sphingosine (d18:1). Lacking the C4-C5 trans double bond characteristic of sphingosine, sphinganine serves as the obligate, fundamental intermediate in the de novo sphingolipid biosynthetic pathway. This technical guide deconstructs the precise enzymatic mechanisms governing sphinganine metabolism, its pathophysiological signaling roles, and provides field-proven, self-validating protocols for its quantification and functional assaying.

The Core Biology: De Novo Biosynthesis and the CerS Ping-Pong Mechanism

In mammalian cells, sphingolipid synthesis is highly compartmentalized. Sphinganine is synthesized at the cytosolic leaflet of the endoplasmic reticulum (ER) via the reduction of 3-ketosphinganine[1]. Unlike sphingosine—which is primarily generated through the salvage pathway via the degradation of complex ceramides—sphinganine is synthesized de novo from L-serine and palmitoyl-CoA[2].

The critical mechanistic fate of sphinganine relies on Ceramide Synthase (CerS) . CerS catalyzes the N-acylation of sphinganine to form dihydroceramide. Recent structural biology breakthroughs have elucidated that CerS does not bind its substrates simultaneously; rather, it operates via a 3[3].

  • Acylation: The enzyme first binds an acyl-CoA, transferring the fatty acyl chain to a catalytic histidine residue to form a stable acyl-imidazole intermediate.

  • Amidation: Subsequently, sphinganine binds the active site and attacks this intermediate, releasing dihydroceramide and resetting the enzyme[3].

DeNovoPathway SerPal L-Serine + Palmitoyl-CoA Keto 3-Ketosphinganine SerPal->Keto SPT Spa 2-aminohexadecane-1,3-diol (Sphinganine / d18:0) Keto->Spa KDSR DHCer Dihydroceramide Spa->DHCer CerS + Acyl-CoA Cer Ceramide DHCer->Cer DES1/2

Fig 1. De novo sphingolipid biosynthesis highlighting sphinganine's central role.

Pathophysiological Signaling: Sphinganine Accumulation and Toxicity

While ceramides are well-characterized mediators of apoptosis, free sphinganine itself possesses potent, albeit distinct, bioactive properties. The accumulation of sphinganine—often triggered by the competitive inhibition of CerS by4 like Fumonisin B1 (FB1)—severely disrupts sphingolipid homeostasis[4].

FB1 acts as a pseudo-substrate for CerS. It undergoes N-acylation to form an N-palmitoyl FB1 adduct that remains tightly bound, trapping the enzyme in a 5[5]. This blockade causes a massive intracellular accumulation of sphinganine[4]. Elevated sphinganine levels are highly cytotoxic, inducing programmed cell death (PCD) and cell cycle arrest[4]. Furthermore, recent oncology studies have identified extracellular sphinganine as a potential6, highlighting its complex role in modulating cancer cell proliferation and drug-induced cell death[6].

CerSMechanism Apo Apo-CerS Enzyme Acyl Acyl-Imidazole Intermediate Apo->Acyl + Acyl-CoA - CoA Product Dihydroceramide Release Acyl->Product + Sphinganine Inhibited FB1-Bound Dead-End Complex Acyl->Inhibited + Fumonisin B1 Product->Apo Enzyme Reset

Fig 2. Ping-pong catalytic mechanism of CerS and FB1 competitive inhibition.

Quantitative Data: Mammalian Ceramide Synthases (CerS)

To properly contextualize sphinganine's conversion, researchers must account for the tissue-specific expression and acyl-CoA preferences of the six mammalian CerS isoforms. The ratio of specific dihydroceramides produced directly influences downstream metabolic disease states, such as 7[7].

IsoformAcyl-CoA PreferencePrimary Tissue DistributionPathophysiological Role
CerS1 C18Brain, skeletal muscleNeurological function, apoptosis
CerS2 C22, C24Liver, kidney, ubiquitousMyelin maintenance, liver homeostasis
CerS3 C26 - C34Skin, testisEpidermal barrier integrity
CerS4 C18, C20Skin, leukocytes, heartAlopecia, immune regulation
CerS5 C14, C16Lung, epithelia, ubiquitousDiet-induced obesity
CerS6 C14, C16Intestine, kidney, liverInsulin resistance, NASH

Experimental Methodologies: Self-Validating Protocols

Analytical precision is paramount when distinguishing sphinganine (d18:0) from sphingosine (d18:1), as they differ by only a single trans-double bond at C4[2]. The following protocols are designed with built-in causality checks to ensure high-fidelity data.

Protocol 1: Targeted LC-MS/MS Quantification of Intracellular Sphinganine
  • Causality Check: Why perform alkaline hydrolysis during extraction? Mammalian cells contain massive amounts of glycerophospholipids that cause severe ion suppression in the mass spectrometer. Mild alkaline hydrolysis saponifies ester-linked lipids (e.g., phosphatidylcholine) but leaves amide-linked sphingolipids intact, drastically improving the signal-to-noise ratio.

Step-by-Step Workflow:

  • Cell Lysis: Resuspend 1×106 mammalian cells in 400 µL of LC-MS grade methanol.

  • Internal Standard Spiking: Add 50 pmol of C17-sphinganine (d17:0). Causality: Mammalian cells exclusively synthesize even-chain sphingoid bases. C17-sphinganine acts as a perfect internal standard to normalize extraction efficiency and matrix effects without interfering with endogenous d18:0 signals.

  • Alkaline Hydrolysis: Add 40 µL of 1M KOH in methanol. Incubate at 37°C for 2 hours. Neutralize with 40 µL of glacial acetic acid.

  • Extraction: Add chloroform and water to induce phase separation (Bligh-Dyer method). Centrifuge at 10,000 x g for 5 mins. Collect the lower organic phase and dry under nitrogen gas.

  • LC-MS/MS Analysis: Reconstitute in methanol. Inject onto a C18 reverse-phase column. Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). For sphinganine, monitor the transition m/z 302.3 284.3 (loss of water).

Protocol 2: In Vitro Ceramide Synthase (CerS) Ping-Pong Activity Assay
  • Causality Check: Why use NBD-labeled sphinganine instead of radiolabeled acyl-CoA? Fluorescent NBD-sphinganine allows for direct visualization and quantification of the product via High-Performance Thin-Layer Chromatography (HPTLC) without the regulatory and safety burdens of 3H or 14C isotopes.

Step-by-Step Workflow:

  • Microsome Preparation: Isolate ER-rich microsomes from cultured cells via differential ultracentrifugation (collecting the 100,000 x g pellet).

  • Reaction Mixture: Combine 50 µg of microsomal protein with 15 µM NBD-sphinganine, 50 µM Palmitoyl-CoA (for CerS5/6 specificity), and 20 µM defatted BSA in 20 mM HEPES buffer (pH 7.4). Causality: BSA acts as a lipid carrier, preventing the highly hydrophobic NBD-sphinganine from forming non-productive micelles in aqueous buffer.

  • Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by adding 3 volumes of Chloroform:Methanol (2:1, v/v).

  • Separation: Spot the organic phase onto a silica gel 60 HPTLC plate. Develop in a mobile phase of Chloroform:Methanol:2M NH 4​ OH (40:10:1, v/v/v).

  • Quantification: Scan the plate using a fluorescence densitometer (Ex: 460 nm, Em: 534 nm). The NBD-dihydroceramide band will migrate significantly higher (more hydrophobic) than the unreacted NBD-sphinganine.

References

  • Structural basis of the mechanism and inhibition of a human ceramide synthase. bioRxiv / ResearchGate.3

  • Researchers discover the enzymatic mechanism for human ceramide synthase. University of Oxford (ox.ac.uk).5

  • University of Groningen Dihydroceramide biology. rug.nl.1

  • Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases. Frontiers in Endocrinology.7

  • Sphinganine-Analog Mycotoxins (SAMs): Chemical Structures, Bioactivities, and Genetic Controls. MDPI.4

  • A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis. PMC / NIH.2

  • Secretion of Sphinganine by Drug-Induced Cancer Cells and Modified Mimetic Sphinganine (MMS) as c-Src Kinase Inhibitor. Asian Pacific Journal of Cancer Prevention.6

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing 2-Aminohexadecane-1,3-diol as a Robust Internal Standard for Targeted Sphingolipidomics

Introduction: The Critical Role of Internal Standards in Quantitative Lipidomics Targeted lipidomics, a powerful analytical approach for the precise quantification of specific lipid species, is indispensable in modern bi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Internal Standards in Quantitative Lipidomics

Targeted lipidomics, a powerful analytical approach for the precise quantification of specific lipid species, is indispensable in modern biomedical research and drug development.[1] The accuracy and reliability of these quantitative measurements hinge on the effective use of internal standards (IS).[2] Internal standards are compounds added at a known concentration to samples prior to analysis. They serve to correct for variations that can occur during sample preparation, extraction, and instrumental analysis, thereby ensuring data integrity and enabling meaningful biological interpretation.[3][4] An ideal internal standard should mimic the chemical and physical properties of the analytes of interest, be absent in the biological matrix, and not interfere with the detection of endogenous lipids.[4] In the realm of sphingolipid analysis, which encompasses a diverse class of bioactive lipids crucial in cell signaling and membrane structure, the selection of an appropriate internal standard is paramount for achieving accurate quantification.[5]

This application note details the use of 2-aminohexadecane-1,3-diol as a highly effective internal standard for the targeted analysis of sphingolipids by liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will elucidate the rationale behind its selection, provide a comprehensive, step-by-step protocol for its implementation, and discuss best practices for data analysis and quality control.

The Case for 2-Aminohexadecane-1,3-diol in Sphingolipid Analysis

2-aminohexadecane-1,3-diol is a synthetic sphingoid base analog. Its structure, featuring a C16 alkyl chain, an amino group, and two hydroxyl groups, closely resembles the core structure of many endogenous sphingolipids, such as ceramides, sphingomyelins, and glycosphingolipids.[6] This structural similarity is a key advantage, as it ensures that the internal standard behaves similarly to the target analytes during the entire analytical workflow, from extraction to ionization in the mass spectrometer.[7]

Key Advantages:

  • Structural Analogy: Its sphingoid-like backbone allows it to co-extract with a wide range of sphingolipid classes, effectively accounting for variations in extraction efficiency.[8]

  • Distinct Mass: With a molecular weight different from naturally occurring sphingolipids, it is readily distinguishable in the mass spectrometer, preventing isobaric interference.

  • Predictable Fragmentation: In tandem mass spectrometry (MS/MS), it produces characteristic fragment ions that are analogous to those of endogenous sphingolipids, facilitating the development of robust multiple reaction monitoring (MRM) methods.[7]

  • Commercial Availability: High-purity 2-aminohexadecane-1,3-diol is commercially available, ensuring consistency and reproducibility across studies.[9][10]

Experimental Workflow Overview

The successful implementation of 2-aminohexadecane-1,3-diol as an internal standard involves a series of well-defined steps, from sample preparation to data analysis. The following diagram provides a high-level overview of the entire workflow.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Analysis Sample Biological Sample (e.g., Plasma, Cells, Tissue) Spike Spike with 2-aminohexadecane-1,3-diol Internal Standard Sample->Spike Extract Lipid Extraction (e.g., Folch or Bligh-Dyer) Spike->Extract Dry Dry Down Extract Extract->Dry Reconstitute Reconstitute in LC-MS Compatible Solvent Dry->Reconstitute Inject Inject Sample Reconstitute->Inject LC Chromatographic Separation (e.g., C18 Reverse Phase) Inject->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Normalize Normalization to Internal Standard Integrate->Normalize Quantify Quantification of Target Sphingolipids Normalize->Quantify Report Data Reporting Quantify->Report

Caption: High-level workflow for targeted sphingolipidomics using an internal standard.

Detailed Protocols

Protocol 1: Preparation of Internal Standard Stock Solution

Objective: To prepare a concentrated stock solution of 2-aminohexadecane-1,3-diol for consistent spiking of samples.

Materials:

  • 2-aminohexadecane-1,3-diol (high purity)

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Glass vials with PTFE-lined caps

Procedure:

  • Accurately weigh a precise amount (e.g., 1 mg) of 2-aminohexadecane-1,3-diol using an analytical balance.

  • Dissolve the weighed standard in a 1:1 (v/v) mixture of chloroform and methanol to create a 1 mg/mL primary stock solution in a Class A volumetric flask.

  • From the primary stock, prepare a working stock solution at a concentration of 100 µg/mL in methanol.

  • Aliquot the working stock solution into small-volume glass vials and store at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.

Protocol 2: Sample Preparation and Lipid Extraction

Objective: To extract lipids from a biological matrix while incorporating the internal standard. This protocol is based on the widely used Folch method.[11][12]

Materials:

  • Biological sample (e.g., 50 µL plasma, 1x10^6 cells, 10 mg tissue homogenate)

  • 2-aminohexadecane-1,3-diol working stock solution (100 µg/mL)

  • Chloroform:Methanol (2:1, v/v), ice-cold

  • 0.9% NaCl solution, ice-cold

  • Centrifuge capable of 2,000 x g

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • To a glass centrifuge tube, add the biological sample.

  • Add a precise volume of the 2-aminohexadecane-1,3-diol working stock solution. The final concentration should be optimized based on the expected levels of endogenous sphingolipids and instrument sensitivity. A typical starting point is a final concentration of 1-5 µM in the final injection volume.

  • Add 3 mL of ice-cold chloroform:methanol (2:1, v/v) to the sample.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Incubate on ice for 15 minutes.

  • Add 600 µL of ice-cold 0.9% NaCl solution to induce phase separation.

  • Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen or using a vacuum concentrator.

  • Store the dried lipid extract at -80°C until LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

Objective: To separate and detect the target sphingolipids and the internal standard using liquid chromatography-tandem mass spectrometry.

Instrumentation and Columns:

  • A triple quadrupole or QTRAP mass spectrometer is recommended for MRM analysis.[5][13]

  • A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is suitable for separating sphingolipids.

LC Conditions (Example):

ParameterSetting
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium formate
Mobile Phase B Acetonitrile:Isopropanol (1:1, v/v) with 0.1% formic acid and 10 mM ammonium formate
Gradient 0-2 min: 30% B; 2-12 min: 30-100% B; 12-15 min: 100% B; 15.1-18 min: 30% B
Flow Rate 0.3 mL/min
Column Temperature 45°C
Injection Volume 5 µL

MS/MS Conditions (MRM):

The specific MRM transitions for 2-aminohexadecane-1,3-diol and target sphingolipids must be optimized on the specific mass spectrometer being used.[14] The precursor ion for 2-aminohexadecane-1,3-diol in positive ion mode will be its [M+H]+ adduct. Fragmentation will typically involve the loss of water molecules.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
2-aminohexadecane-1,3-diol [M+H]+[M+H-H2O]+, [M+H-2H2O]+To be optimized
Target Sphingolipids [M+H]+Characteristic fragmentsTo be optimized

Data Analysis and Quality Control

Normalization Principle:

The fundamental principle of internal standard normalization is to calculate the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then used for quantification, effectively canceling out variations in sample handling and instrument response.[3][15]

G cluster_0 Normalization Logic Analyte Analyte Peak Area Ratio Area Ratio (Analyte / IS) Analyte->Ratio IS Internal Standard Peak Area IS->Ratio Concentration Analyte Concentration Ratio->Concentration Proportional to

Caption: The principle of internal standard normalization in quantitative analysis.

Data Processing Steps:

  • Peak Integration: Integrate the chromatographic peaks for all target sphingolipids and the 2-aminohexadecane-1,3-diol internal standard using the instrument's software.

  • Ratio Calculation: For each analyte, calculate the peak area ratio: Ratio = Peak Area (Analyte) / Peak Area (Internal Standard).

  • Quantification: Generate a calibration curve using a series of known concentrations of authentic standards for each target sphingolipid, also spiked with the internal standard. The concentration of the analyte in the unknown sample can then be determined from its area ratio using this calibration curve.

  • Quality Control:

    • Monitor IS Response: The peak area of the internal standard should be consistent across all samples in a batch. Significant variation may indicate problems with sample preparation or instrument performance.[16][17]

    • Coefficient of Variation (CV): Analyze replicate quality control (QC) samples (e.g., pooled study samples) throughout the analytical run. The CV of the calculated concentrations for each analyte in the QC samples should be below a predefined threshold (typically <15-20%) to ensure analytical precision.[18][19][20]

Conclusion

The use of 2-aminohexadecane-1,3-diol as an internal standard provides a robust and reliable method for the targeted quantification of a broad range of sphingolipids. Its structural similarity to endogenous sphingolipids ensures that it effectively compensates for analytical variability, leading to high-quality, reproducible data. The detailed protocols and data analysis guidelines presented in this application note offer a comprehensive framework for researchers, scientists, and drug development professionals to implement this powerful tool in their lipidomics workflows, ultimately contributing to a deeper understanding of the role of sphingolipids in health and disease.

References

  • Alshehry, G. Z., et al. (2015). A single-phase method for the extraction of plasma lipids. Journal of Lipid Research, 56(8), 1559-1566. Available at: [Link]

  • Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology, 37(8), 911-917. Available at: [Link]

  • Mills, K., et al. (2005). The synthesis of internal standards for the quantitative determination of sphingolipids by tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(12), 1739-1748. Available at: [Link]

  • Godzien, J., et al. (2019). Guidelines for selection of internal standard-based normalization strategies in untargeted lipidomic profiling by LC-HR-MS/MS. Analytical Chemistry, 91(15), 9893-9901. Available at: [Link]

  • Haynes, C. A., et al. (2008). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. Journal of Lipid Research, 49(4), 899-913. Available at: [Link]

  • Koelmel, J. P., et al. (2019). Software tool for internal standard based normalization of lipids, and effect of data-processing strategies on resulting values. BMC Bioinformatics, 20(1), 1-13. Available at: [Link]

  • Godzien, J., et al. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical chemistry, 91(15), 9893–9901. Available at: [Link]

  • Gray, N., et al. (2025). Analytical quality control in targeted lipidomics: Evaluating the performance of commercial plasma as a surrogate for pooled study samples. Analytica Chimica Acta, 1365, 344225. Available at: [Link]

  • Thermo Fisher Scientific. (2018). The translational lipidomics workflows accelerating lipid biomarker development. Thermo Fisher Scientific. Available at: [Link]

  • Burla, B., et al. (2018). A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL. Journal of Lipid Research, 59(9), 1739-1748. Available at: [Link]

  • ResearchGate. (2025). Analytical Quality Control in Targeted Lipidomics: Evaluating the Performance of Commercial Plasma as a Surrogate for Pooled Study Samples. ResearchGate. Available at: [Link]

  • Gethings, L. A., et al. (2018). Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma. Frontiers in Molecular Biosciences, 5, 63. Available at: [Link]

  • Hirayama, A., et al. (2023). Quality Control of Targeted Plasma Lipids in a Large-Scale Cohort Study Using Liquid Chromatography-Tandem Mass Spectrometry. Metabolites, 13(4), 558. Available at: [Link]

  • Avanti Polar Lipids. (n.d.). LIPID MAPS Mass Spectrometry Internal Standards. Avanti Polar Lipids. Available at: [Link]

  • Alshehry, Z., et al. (2023). Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography-Mass Spectrometry. Journal of Proteome Research, 22(3), 903-913. Available at: [Link]

  • MtoZ Biolabs. (n.d.). How to Extract Intracellular Lipids in Lipidomics Research? MtoZ Biolabs. Available at: [Link]

  • Jones, J. W., et al. (2011). Cellular Lipid Extraction for Targeted Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry Analysis. Journal of Visualized Experiments, (57), 3372. Available at: [Link]

  • Sullards, M. C., et al. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry. Methods in Enzymology, 432, 83-115. Available at: [Link]

  • Wang, M., et al. (2016). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry—What, how and why? Progress in Lipid Research, 61, 1-17. Available at: [Link]

  • Hirayama, A., et al. (2023). Quality Control of Targeted Plasma Lipids in a Large-Scale Cohort Study Using Liquid Chromatography–Tandem Mass Spectrometry. Metabolites, 13(4), 558. Available at: [Link]

  • Delgoffe, G. M., & Delconte, R. B. (2014). Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi. Methods in Molecular Biology, 1198, 203–216. Available at: [Link]

  • Fuller, M., & Meikle, P. J. (2003). Internal standards for sphingolipids for use in mass spectrometry. Google Patents.
  • Pan, M., et al. (2021). Advances in Lipid Extraction Methods—A Review. Molecules, 26(24), 7675. Available at: [Link]

  • Irving Institute for Clinical and Translational Research. (n.d.). Targeted Lipidomics. Columbia University. Available at: [Link]

  • Sysi-Aho, M., et al. (2011). Normalization of metabolomics data using multiple internal standards. BMC Bioinformatics, 12(Suppl 1), S13. Available at: [Link]

  • Liebisch, G., et al. (2013). Lipid Species Quantification. Lipidomic Standards Initiative. Available at: [Link]

  • Sullards, M. C., et al. (2007). Structure-Specific, Quantitative Methods for Analysis of Sphingolipids by Liquid Chromatography–Tandem Mass Spectrometry. Methods in Enzymology, 432, 83-115. Available at: [Link]

  • Bishop, L. M. (2023). Analytical Strategies for Quantitative Accuracy in Nontargeted Lipidomics. eScholarship, University of California. Available at: [Link]

  • He, X., et al. (2025). Critical Evaluation of Sphingolipids Detection by MALDI-MSI. bioRxiv. Available at: [Link]

  • Le, T. T., et al. (2023). Lipidomics Workflow for Analyzing Lipid Profiles Using Multiple Reaction Monitoring (MRM) in Liver Homogenate of Mice with Non-alcoholic Steatohepatitis (NASH). Bio-protocol, 13(13), e4721. Available at: [Link]

  • Li, S., et al. (2017). Workflow development for targeted lipidomic quantification using parallel reaction monitoring on a quadrupole-time of flight mass spectrometry. Analytica Chimica Acta, 972, 58-66. Available at: [Link]

  • PubChem. (n.d.). 2-Aminooctadecane-1,3-diol. National Center for Biotechnology Information. Available at: [Link]

  • Wudy, S. A., et al. (2025). A New, Validated GC-PICI-MS Method for the Quantification of 32 Lipid Fatty Acids via Base-Catalyzed Transmethylation and the Isotope-Coded Derivatization of Internal Standards. Metabolites, 15(2), 195. Available at: [Link]

  • Carter, C., et al. (2024). Impact of internal standard selection on measurement results for long chain fatty acids in blood. Journal of Mass Spectrometry and Advances in the Clinical Lab, 33, 1-8. Available at: [Link]

  • PubChem. (n.d.). 2-Aminohexane-1,3-diol. National Center for Biotechnology Information. Available at: [Link]

  • D'Angelo, G. (2018). List of internal standards used for lipidomics analysis. ResearchGate. Available at: [Link]

  • LIPID MAPS. (2007). Internal standards for lipidomic analysis. LIPID MAPS. Available at: [Link]

  • Avanti Polar Lipids. (n.d.). High Purity Research Products. Avanti Polar Lipids. Available at: [Link]

  • Interchim. (n.d.). AVANTI POLAR LIPIDS. Interchim. Available at: [Link]

  • Ahmad, I., et al. (2020). A concise review on lipidomics analysis in biological samples. Clinica Chimica Acta, 508, 140-150. Available at: [Link]

  • Hedir, A., et al. (2018). 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. Polymer Chemistry, 9(43), 5267-5275. Available at: [Link]

Sources

Application

Application Note &amp; Protocol: Isolating 2-Aminohexadecane-1,3-diol via pH-Swing Liquid-Liquid Extraction

Introduction and Core Principle 2-aminohexadecane-1,3-diol is a long-chain amino diol, a class of molecules structurally related to sphingoid bases like sphinganine.[1][2][3] Its amphiphilic nature—possessing a long, non...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Core Principle

2-aminohexadecane-1,3-diol is a long-chain amino diol, a class of molecules structurally related to sphingoid bases like sphinganine.[1][2][3] Its amphiphilic nature—possessing a long, non-polar C16 alkyl chain and a polar head with a primary amine and two hydroxyl groups—presents a unique challenge for purification. Direct precipitation or crystallization can be inefficient due to its surfactant-like properties. Liquid-liquid extraction (LLE) is a powerful and scalable technique for isolating such compounds from complex mixtures.[1][4]

This guide details a robust LLE method based on a "pH-swing" mechanism. The strategy leverages the basicity of the primary amine group, whose protonation state can be controlled by adjusting the pH of the aqueous phase.[5][6]

  • At Acidic to Neutral pH: The amine group is protonated (-NH₃⁺), rendering the molecule a salt and significantly increasing its solubility in the aqueous phase.

  • At Basic pH: The amine group is deprotonated (-NH₂), neutralizing its charge. This dramatically increases the molecule's hydrophobicity, driving its partition into an immiscible organic solvent.

By switching the pH of the aqueous phase, we can selectively move the target molecule between the aqueous and organic layers, leaving behind impurities with different chemical properties.

The Chemistry of Separation: pH-Dependent Partitioning

The efficiency of this LLE protocol hinges on the acid-base equilibrium of the amine functional group. The pKa of the conjugate acid of a long-chain primary amine (R-NH₃⁺) is typically in the range of 10-11.[6][7] To ensure complete deprotonation and maximize partitioning into the organic phase, the pH of the aqueous solution must be raised significantly above this pKa value. A general rule of thumb is to adjust the pH to be at least 2 units higher than the pKa, ensuring >99% of the amine is in its neutral, free base form.

Figure 1: pH-dependent equilibrium of 2-aminohexadecane-1,3-diol.

Solvent System Selection: A Critical Choice

The choice of the organic extraction solvent is paramount for a successful separation.[8] An ideal solvent must meet several criteria:

  • Immiscibility with Water: To ensure clean phase separation.

  • High Selectivity: It should readily dissolve the neutral amine but not polar impurities.

  • Density Difference: A significant density difference from water aids in clear layer separation.

  • Low Boiling Point: Facilitates easy removal post-extraction.

  • Chemical Inertness: The solvent must not react with the analyte or other components.[8]

The long C16 chain of the target molecule suggests good solubility in moderately polar to non-polar solvents. Below is a comparison of suitable candidates.

SolventPolarity IndexDensity (g/mL)Boiling Point (°C)Key Considerations
Ethyl Acetate (EtOAc) 4.40.90277.1Moderately polar, good solvency for the diol, less toxic than chlorinated solvents. Can be prone to hydrolysis under strong basic conditions.
Methyl tert-Butyl Ether (MTBE) 2.50.74055.2Lower polarity, less prone to emulsion formation than EtOAc. Volatile.
Dichloromethane (DCM) 3.11.32639.6High solvency power, denser than water (forms bottom layer). Environmental and health concerns. Use in a fume hood is mandatory.

Recommendation: Ethyl acetate is often the best starting choice due to its balanced polarity and lower toxicity. DCM is a strong alternative if higher solvency is needed, but requires stricter safety precautions.

Detailed Step-by-Step Protocol

This protocol assumes a starting material that is a crude reaction mixture or a partially purified aqueous solution containing the target compound.

Materials:

  • Crude mixture containing 2-aminohexadecane-1,3-diol

  • Deionized (DI) Water

  • Hydrochloric Acid (HCl), 1 M solution

  • Sodium Hydroxide (NaOH), 2 M or 5 M solution

  • Ethyl Acetate (or other selected solvent)

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

  • pH meter or pH paper (0-14 range)

  • Rotary evaporator

Protocol Workflow

LLE_Workflow start 1. Sample Preparation Dissolve crude mixture in acidic aqueous solution (pH ~2-3). ph_adjust 2. Basification Transfer to separatory funnel. Adjust pH to 12-13 with NaOH. start->ph_adjust add_solvent 3. Organic Extraction Add equal volume of Ethyl Acetate. Stopper and invert funnel to mix. ph_adjust->add_solvent separate 4. Phase Separation Allow layers to separate. Drain and collect the upper organic layer. add_solvent->separate re_extract 5. Re-extraction (Optional) Add fresh Ethyl Acetate to aqueous layer and repeat steps 3-4. separate->re_extract combine 6. Combine & Wash Combine all organic extracts. Wash with brine solution. separate->combine To Step 6 re_extract->combine dry 7. Drying Dry the organic layer over anhydrous Na₂SO₄. combine->dry evaporate 8. Solvent Removal Filter and concentrate the solution via rotary evaporation. dry->evaporate product Isolated Product (2-aminohexadecane-1,3-diol) evaporate->product

Figure 2: Step-by-step liquid-liquid extraction workflow.

Methodology:

  • Preparation of Aqueous Phase:

    • If your sample is solid, dissolve it in a minimal amount of DI water with 1 M HCl. Adjust the pH to ~2-3 to ensure the target compound is fully protonated and dissolved.

    • If the sample is already an aqueous solution, adjust the pH to ~2-3 with 1 M HCl. This step ensures that any acidic impurities are protonated and basic impurities (like our target) are also in their salt form.

  • Basification and Extraction:

    • Transfer the acidic aqueous solution to a separatory funnel of appropriate size (the funnel should not be more than 2/3 full).

    • Slowly add 2 M or 5 M NaOH solution while gently swirling. Monitor the pH closely. Continue adding base until the pH of the aqueous phase is stable at 12-13. The solution may become cloudy as the free base precipitates.

    • Add a volume of ethyl acetate equal to the volume of the aqueous phase.

    • Stopper the separatory funnel and, while holding the stopper and stopcock firmly, invert it several times to mix the layers. Crucial: Vent the funnel frequently by opening the stopcock (while inverted and pointed away from you) to release any pressure buildup.

  • Phase Separation and Collection:

    • Place the funnel back in a ring stand and allow the layers to fully separate. The less dense ethyl acetate will be the top layer.

    • Carefully drain the lower aqueous layer into a beaker.

    • Drain the upper organic layer, containing your product, into a clean Erlenmeyer flask.

  • Re-extraction of Aqueous Layer (Recommended):

    • To maximize yield, return the aqueous layer to the separatory funnel.

    • Add a fresh portion of ethyl acetate (approx. 1/2 of the initial volume).

    • Repeat the mixing and separation process (steps 2.3 - 3.2).

    • Combine this second organic extract with the first one.

  • Washing and Drying:

    • Pour the combined organic extracts back into the separatory funnel.

    • Add a volume of brine (saturated NaCl solution) equal to about 20% of the organic layer volume. Shake gently. The brine wash helps to remove residual water and some highly polar impurities from the organic phase.

    • Separate the layers and discard the lower aqueous brine layer.

    • Drain the washed organic layer into a clean, dry Erlenmeyer flask. Add a spoonful of anhydrous sodium sulfate (Na₂SO₄), swirl, and let it sit for 10-15 minutes. The drying agent will clump if water is present; add more until some particles remain free-flowing.

  • Solvent Removal and Product Isolation:

    • Filter the dried organic solution through a fluted filter paper or a cotton plug to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator to remove the ethyl acetate. The final product should be a waxy solid or viscous oil.

Troubleshooting and Key Considerations

  • Emulsion Formation: If a stable emulsion forms between the layers, it can be broken by:

    • Allowing the funnel to sit for an extended period.

    • Adding a small amount of brine and swirling gently.

    • Filtering the entire mixture through a pad of Celite (diatomaceous earth).

  • Purity Check: The purity of the extracted product can be assessed by techniques like Thin-Layer Chromatography (TLC), HPLC, or Mass Spectrometry (MS).[1][9]

  • Back-Extraction for Higher Purity: For even higher purity, a back-extraction can be performed. Take the combined organic extracts (from step 4) and extract them with a fresh portion of acidic water (e.g., pH 2 HCl). The amine will move back into the new aqueous layer, leaving neutral impurities behind in the organic layer. Then, simply re-basify this new aqueous layer and extract again with fresh organic solvent as described above.

References

  • MetwareBio. (n.d.). Guide to Sphingolipid: Structure, Classification, and Detection Methods. Retrieved from [Link]

  • Merrill, A. H., Jr, Sullards, M. C., Allegood, J. C., Kelly, S., & Wang, E. (2005). SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS. Journal of lipid research, 46(6), 1189–1195. Retrieved from [Link]

  • Bielawski, J., Pierce, J. S., Snider, J., Rembiesa, B., Szulc, Z. M., & Bielawska, A. (1999). The separation and direct detection of ceramides and sphingoid bases by normal-phase high-performance liquid chromatography and evaporative light-scattering detection. Analytical biochemistry, 276(1), 100–107. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminooctadecane-1,3-diol. Retrieved from [Link]

  • OpenStax. (n.d.). 24.3 Basicity of Amines. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 26). 21.4: Acidity and Basicity of Amines. Retrieved from [Link]

  • K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. Retrieved from [Link]

Sources

Method

Application Note: In Vitro Evaluation of 2-Aminohexadecane-1,3-diol, a Sphingolipid Analog, in Cell-Based Assays

Abstract 2-Aminohexadecane-1,3-diol is a synthetic sphingoid base analog structurally related to endogenous sphingosine. Its structure suggests a high potential for interacting with key enzymes in sphingolipid metabolism...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

2-Aminohexadecane-1,3-diol is a synthetic sphingoid base analog structurally related to endogenous sphingosine. Its structure suggests a high potential for interacting with key enzymes in sphingolipid metabolism, a critical signaling network that governs cell fate decisions such as proliferation, survival, and apoptosis.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to characterize the in vitro effects of 2-aminohexadecane-1,3-diol. We present detailed, field-proven protocols for assessing its direct impact on sphingosine kinase (SphK) activity, its cytotoxic and cytostatic effects on cultured mammalian cells, and its ability to modulate the cellular sphingolipidome. The methodologies are designed to be self-validating, providing a robust framework for investigating this and other novel sphingolipid-targeting compounds.

Background: The Sphingolipid Rheostat as a Therapeutic Target

Sphingolipid metabolites are not merely structural components of cell membranes; they are potent signaling molecules.[2] The dynamic balance between pro-apoptotic lipids like ceramide and sphingosine, and the pro-survival, pro-proliferative lipid sphingosine-1-phosphate (S1P), is often termed the "sphingolipid rheostat".[3] This balance is principally controlled by the activity of sphingosine kinases (SphK1 and SphK2), which catalyze the phosphorylation of sphingosine to S1P.[4]

Dysregulation of the SphK/S1P axis is implicated in numerous diseases, including cancer and inflammatory disorders, making it a compelling target for therapeutic intervention.[5][6] Compounds like 2-aminohexadecane-1,3-diol, which mimic the natural substrate of SphK, can act as competitive inhibitors or modulators of this pathway. By altering the intracellular concentrations of key sphingolipids, these molecules can shift the rheostat's balance, for example, to induce apoptosis in cancer cells. The following protocols provide a systematic approach to test this hypothesis.

Sphingolipid_Pathway cluster_membrane De Novo Synthesis / Membrane Turnover cluster_cytosol Cytosolic Signaling cluster_effects Cellular Fate Ceramide Ceramide Sph Sphingosine (Sph) Ceramide->Sph Apoptosis Apoptosis Cell Cycle Arrest Ceramide->Apoptosis Sph->Ceramide S1P Sphingosine-1-Phosphate (S1P) Sph->S1P ATP -> ADP Sph->Apoptosis Proliferation Proliferation Survival, Migration S1P->Proliferation S1P Receptors (GPCRs) SphK Sphingosine Kinase (SphK1/2) Compound 2-Aminohexadecane-1,3-diol (Potential Inhibitor) Compound->SphK Inhibits

Caption: The Sphingolipid Rheostat.

Part 1: Biochemical Characterization of Enzyme Inhibition

Rationale: The first step in characterizing a potential sphingosine kinase modulator is to determine its direct effect on enzyme activity in a cell-free system. This biochemical assay isolates the enzyme-compound interaction from complex cellular processes, providing a clear measure of inhibitory potency (IC50). We recommend a luminescence-based assay that measures ATP consumption, as it is a non-radioactive, high-throughput alternative to traditional radiometric methods.[4][7]

Protocol 1: In Vitro Sphingosine Kinase (SphK) Activity Assay

Principle: This assay quantifies SphK activity by measuring the amount of ATP remaining in the reaction mixture after the kinase reaction.[6] A proprietary detection reagent is added that contains luciferase, which generates a luminescent signal directly proportional to the ATP concentration. Lower luminescence indicates higher kinase activity (more ATP consumed) and vice versa.

Materials:

  • Recombinant human SphK1 or SphK2 (e.g., BPS Bioscience, Cat. No. 78026)[6]

  • Sphingosine (substrate)

  • ATP

  • Kinase Assay Buffer

  • Kinase-Glo® MAX Luminescence Kinase Assay Kit (Promega)

  • 2-aminohexadecane-1,3-diol (test compound)

  • White, opaque 96-well plates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 2-aminohexadecane-1,3-diol in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in kinase assay buffer.

  • Reaction Setup: To each well of a 96-well plate, add the components in the following order:

    • 5 µL of diluted test compound or vehicle (DMSO) control.

    • 20 µL of Master Mix containing kinase assay buffer, ATP, and Sphingosine.

    • 25 µL of diluted SphK1 or SphK2 enzyme to initiate the reaction.

  • Controls:

    • Positive Control (100% Activity): Enzyme + Substrate + Vehicle (no inhibitor).

    • Negative Control (0% Activity): Substrate + Vehicle (no enzyme).

  • Incubation: Incubate the plate at 37°C for 60 minutes. The optimal time may vary based on enzyme concentration and should be determined empirically to ensure the reaction is within the linear range.[4]

  • ATP Detection: Add 50 µL of Kinase-Glo® MAX reagent to each well.

  • Final Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a microplate reader.

  • Data Analysis:

    • Normalize the data using the positive (100%) and negative (0%) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).

Data Presentation:

CompoundTargetIC50 (nM) [Hypothetical]
2-aminohexadecane-1,3-diolSphK185
2-aminohexadecane-1,3-diolSphK21250
PF-543 (Control Inhibitor)[5]SphK15.5

Part 2: Cellular Phenotypic Assays

Rationale: After establishing biochemical activity, the next critical step is to assess the compound's effect on whole cells. A cell viability assay measures the overall cellular response, indicating whether the compound's target engagement translates into a functional outcome, such as cytotoxicity or inhibition of proliferation.[8]

Workflow_Diagram cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis A 1. Seed Cells in 96-well Plate B 2. Allow Cells to Adhere (Overnight Incubation) A->B C 3. Prepare Serial Dilutions of Test Compound B->C D 4. Treat Cells with Compound (e.g., 48-72 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4 hours) E->F G 7. Solubilize Formazan Crystals F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate EC50 H->I

Caption: General workflow for cell viability assays.

Protocol 2: Cell Viability and Cytotoxicity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess metabolic activity.[8][9] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is proportional to the number of living cells.

Materials:

  • Target cell lines (e.g., MCF-7 breast cancer, HEC-1-A endometrial cancer, HEK293 non-cancerous)[1][3][9]

  • Complete cell culture medium (e.g., DMEM or MEM with 10% FBS)[3][10]

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Sterile 96-well flat-bottom tissue culture plates

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Allow cells to adhere and resume logarithmic growth for 18-24 hours.

  • Compound Treatment: Prepare serial dilutions of 2-aminohexadecane-1,3-diol in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.[8] Include vehicle-only and untreated controls.

  • Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals completely.

  • Measurement: Measure the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 650 nm can be used to subtract background noise.[11]

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability). Plot the percent viability versus the log of the compound concentration and determine the EC50 value.

Data Presentation:

Cell LineCell TypeEC50 (µM) [Hypothetical]
MCF-7Breast Adenocarcinoma15.2
HEC-1-AEndometrial Cancer22.5
HEK293Embryonic Kidney>100

Part 3: Mechanistic Validation in a Cellular Context

Rationale: A phenotypic effect (e.g., decreased viability) strongly suggests the compound is active. However, to confirm that it works through the intended mechanism, it is crucial to measure its effect on the target pathway within the cell. Quantifying the levels of key sphingolipid metabolites via Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) provides direct evidence of target engagement.[3] An effective SphK inhibitor should cause an accumulation of its substrate (sphingosine) and a depletion of its product (S1P).

Protocol 3: Cellular Sphingolipid Profiling by LC-MS/MS

Principle: This protocol outlines the extraction of lipids from cultured cells after treatment, followed by quantification using the highly sensitive and specific LC-MS/MS technique. Cells are treated, harvested, and lipids are extracted using a robust method like the Bligh-Dyer procedure. The resulting lipid extract is then analyzed to determine the absolute or relative abundance of sphingosine, S1P, and related species.[10][12]

Materials:

  • Cells cultured in 6-well plates or 10 cm dishes

  • Ice-cold PBS

  • Cell scraper

  • Methanol, Chloroform, Water (LC-MS grade)

  • Internal standards (e.g., C17-sphingosine, C17-S1P)

  • Centrifuge, Nitrogen evaporator or SpeedVac

  • LC-MS/MS system

Procedure:

  • Cell Culture & Treatment: Seed cells in 6-well plates and grow to 80-90% confluence. Treat cells with 2-aminohexadecane-1,3-diol at a relevant concentration (e.g., 1x and 5x the EC50 value) for a specified time (e.g., 6-24 hours).

  • Cell Harvesting: Aspirate the medium and wash the cell monolayer twice with ice-cold PBS. Harvest cells by scraping into 1 mL of ice-cold PBS. Transfer to a microcentrifuge tube.[12]

  • Protein Quantification: Pellet the cells and set aside a small aliquot for protein quantification (e.g., BCA assay) to normalize the final lipid data.

  • Lipid Extraction (Modified Bligh-Dyer):

    • To the cell pellet, add a C17-sphingolipid internal standard mixture.

    • Add 1 mL of a 1:2 (v/v) chloroform:methanol solution. Vortex thoroughly.

    • Add 0.5 mL of chloroform, vortex, then add 0.5 mL of water and vortex again to induce phase separation.

    • Centrifuge at 1,000 x g for 10 minutes.

    • Carefully collect the lower organic phase, which contains the lipids, into a new tube.

  • Sample Preparation: Dry the lipid extract under a stream of nitrogen or using a SpeedVac. Reconstitute the dried lipid film in a small volume of a suitable solvent (e.g., methanol) for LC-MS/MS analysis.[12]

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method for sphingolipid quantification.

  • Data Analysis: Quantify the peak areas of the endogenous lipids and normalize them to their respective internal standards. Further normalize this value to the total protein content of the original sample. Compare the levels of sphingosine and S1P in treated samples to vehicle-treated controls.

Data Presentation:

Treatment (24h)Sphingosine (pmol/mg protein) [Hypothetical]S1P (pmol/mg protein) [Hypothetical]S1P/Sphingosine Ratio [Hypothetical]
Vehicle Control12.51.80.144
Compound (1x EC50)45.80.70.015
Compound (5x EC50)98.2< 0.2 (Below LLOQ)< 0.002

Troubleshooting and Considerations

  • Compound Solubility: 2-aminohexadecane-1,3-diol is a lipophilic molecule. Ensure it is fully dissolved in the stock solution (DMSO) and does not precipitate when diluted in aqueous culture medium. Complexing with BSA may be necessary for some applications.[10]

  • Choice of Cell Line: The response to a sphingolipid modulator can be highly cell-type dependent. Using a panel of cell lines, including both cancerous and non-cancerous types, provides a broader understanding of the compound's activity and potential therapeutic window.[3][9]

  • Off-Target Effects: At high concentrations, lipophilic compounds can exert non-specific effects, such as membrane disruption.[8] It is crucial to correlate phenotypic data with mechanistic data (e.g., lipid profiling) to ensure the observed effects are due to on-target activity.

  • Assay Timing: The kinetics of cellular responses can vary. It may be necessary to perform time-course experiments for both the viability and lipidomics assays to capture the optimal response window.

Conclusion

The protocols detailed in this application note provide a robust, multi-faceted approach to characterize the in vitro biological activity of 2-aminohexadecane-1,3-diol. By combining biochemical assays, cellular phenotypic screens, and direct mechanistic studies, researchers can efficiently determine the compound's potency, cellular efficacy, and mechanism of action. This structured workflow is broadly applicable for the preclinical evaluation of novel compounds targeting the critical sphingolipid signaling pathway.

References

  • A rapid assay for assessment of sphingosine kinase inhibitors and substrates. (n.d.). National Center for Biotechnology Information. [Link]

  • SPHK1 Assay Kit. (n.d.). BPS Bioscience. [Link]

  • The structures of the 12 compounds selected for in vitro SphK1 kinase activity testing. (n.d.). ResearchGate. [Link]

  • Probing de novo sphingolipid metabolism in mammalian cells utilizing mass spectrometry. (n.d.). National Center for Biotechnology Information. [Link]

  • Differential Effects of Sphingolipids on Cell Death and Antioxidant Defenses in Type 1 and Type 2 Endometrial Cancer Cells. (2023). MDPI. [Link]

  • Myristic Acid Remodels Sphingolipid Metabolism via Dual Pathways: Canonical d18-Sphingolipid Regulation and Non-Canonical d16-Sphingolipid Synthesis. (2024). MDPI. [Link]

  • Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols. (2000). PubMed. [Link]

  • Cell Culture Characterization of Prooxidative Chain-Transfer Agents as Novel Cytostatic Drugs. (2021). MDPI. [Link]

  • Design, Synthesis and In Vitro Investigation of Novel Basic Celastrol Carboxamides as Bio-Inspired Leishmanicidal Agents Endowed. (2021). AIR Unimi. [Link]

Sources

Application

Application Note: Advanced Derivatization Strategies for the GC-MS Analysis of 2-Aminohexadecane-1,3-diol (C16-Sphinganine)

Introduction & Analytical Rationale 2-Aminohexadecane-1,3-diol, commonly known as C16-sphinganine or d16:0 sphingoid base, is a critical metabolic intermediate in the de novo biosynthesis of sphingolipids[1]. Accurate qu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Rationale

2-Aminohexadecane-1,3-diol, commonly known as C16-sphinganine or d16:0 sphingoid base, is a critical metabolic intermediate in the de novo biosynthesis of sphingolipids[1]. Accurate quantification of this molecule is essential for biomarker discovery, drug development targeting sphingolipid metabolism, and untargeted lipidomics[2].

Gas chromatography-mass spectrometry (GC-MS) remains a gold-standard platform for lipid profiling due to its unsurpassed chromatographic resolution, high sensitivity, and the availability of extensive electron ionization (EI) spectral libraries[2]. However, analyzing C16-sphinganine via GC-MS presents a significant analytical challenge. The molecule contains a highly polar 1,3-diol system and a primary amine at the C2 position. These functional groups form strong intermolecular hydrogen bonds, which drastically reduce the molecule's vapor pressure and cause severe peak tailing, irreversible adsorption to the GC liner, and thermal degradation at high temperatures[3].

To overcome these limitations, chemical derivatization is mandatory. Derivatization blocks the active hydrogens, increases volatility, enhances thermal stability, and directs mass spectral fragmentation to yield highly diagnostic ions[1].

Mechanistic Causality of Derivatization Choices

As application scientists, we must select a derivatization strategy that balances reaction efficiency with structural stability. The three primary methodologies for sphingoid bases are governed by distinct chemical mechanisms:

  • Method A: Direct Silylation (N,O-TMS Formation): Utilizing N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) replaces all active hydrogens with trimethylsilyl (TMS) groups. While this is a rapid approach for general metabolomic screening, the resulting N-TMS bond on the primary amine is sterically hindered and highly labile. It is prone to hydrolysis and thermal cleavage in the GC injection port, often resulting in irreproducible peak doublets or analytical artifacts[3].

  • Method B: Sequential N-Acetylation and O-Silylation: This biphasic approach is the field-proven gold standard for sphingoid bases[4]. The primary amine is first acetylated to form a highly stable amide. Subsequent silylation targets the remaining hydroxyl groups[5]. This sequence deliberately prevents N-to-O acyl migration and produces a single, highly stable N-acetyl-O-TMS derivative that exhibits perfect Gaussian peak shape[6].

  • Method C: Fluorinated Acylation: Reacting the base with Pentafluoropropionic anhydride (PFPA) introduces highly electronegative fluorine atoms. This mechanism is specifically chosen when coupling GC with Electron Capture Negative Ionization (ECNI) MS, allowing for ultra-trace (femtomole) quantification in complex biological matrices.

Quantitative Comparison of Derivatization Strategies
Derivatization StrategyPrimary ReagentsDerivative FormedThermal StabilityRelative Sensitivity (LOD)Primary Application
Direct Silylation MSTFA + 1% TMCSN,O-TMSModerate (N-TMS is labile)~1–5 pmolRapid untargeted metabolomic screening
Sequential Acetylation / Silylation 1. MeOH / Ac₂O 2. MSTFA / PyridineN-Acetyl-O-TMSExcellent~0.5–1 pmolTargeted quantification, structural elucidation
Fluorinated Acylation PFPA or TFAAN,O-PerfluoroacylHigh~10–50 fmol (ECNI-MS)Ultra-trace biomarker analysis in complex matrices

Workflow & Decision Matrix

DerivatizationWorkflow Target 2-Aminohexadecane-1,3-diol (C16-Sphinganine) Decision Select Derivatization Strategy Target->Decision MethA Direct Silylation (MSTFA + 1% TMCS) Decision->MethA Rapid Screening MethB Sequential N-Acetylation & O-Silylation Decision->MethB Structural Stability MethC Fluorinated Acylation (PFPA or TFAA) Decision->MethC High Sensitivity ProdA N,O-TMS Derivative (Prone to N-TMS cleavage) MethA->ProdA ProdB N-Acetyl-O-TMS Derivative (Highly Stable / Gold Standard) MethB->ProdB ProdC Perfluoroacyl Derivative (Ultra-Trace / ECNI-MS) MethC->ProdC

Decision matrix and chemical transformation pathways for 2-aminohexadecane-1,3-diol derivatization.

Self-Validating Experimental Protocol: Sequential N-Acetylation and O-Silylation

To ensure maximum reproducibility and structural integrity, we detail the biphasic Method B. This protocol acts as a self-validating system, where the chemical environment in each step dictates a specific, predictable outcome.

Materials Required:

  • Methanol (Anhydrous, LC-MS grade)

  • Acetic Anhydride (High purity, >99%)

  • MSTFA containing 1% TMCS

  • Pyridine (Anhydrous, stored over molecular sieves)

  • Hexane (GC-MS grade)

Step 1: Selective N-Acetylation
  • Transfer the dried lipid extract containing 2-aminohexadecane-1,3-diol into a glass GC autosampler vial equipped with a PTFE-lined insert.

  • Reconstitute the residue in 200 µL of anhydrous methanol.

  • Add 50 µL of acetic anhydride.

  • Cap the vial tightly, vortex for 10 seconds, and incubate at room temperature (20–25°C) for 2 hours in the dark.

Causality & Insight: The primary amine (-NH₂) is highly nucleophilic and reacts rapidly with acetic anhydride to form an N-acetyl amide. Methanol is intentionally chosen as a competitive solvent; it reacts with excess acetic anhydride to form volatile methyl acetate. This deliberately prevents the sterically hindered secondary hydroxyl groups from undergoing unwanted O-acetylation, ensuring strict selectivity[5].

Step 2: Solvent Elimination
  • Evaporate the reaction mixture to complete dryness under a gentle stream of ultra-pure nitrogen (N₂) at 35°C.

Causality & Insight: Complete removal of methanol, unreacted acetic anhydride, and the methyl acetate byproduct is critical. Any residual protic solvent or moisture will violently quench the highly reactive silylation reagents in the next step, leading to poor derivatization yields and severe GC column degradation[3].

Step 3: O-Silylation
  • To the completely dry N-acetylated residue, add 50 µL of anhydrous pyridine and 50 µL of MSTFA + 1% TMCS.

  • Cap tightly, vortex, and incubate at 60°C for 30 minutes.

Causality & Insight: MSTFA is a powerful silyl donor that replaces the protons on the two hydroxyl groups with TMS groups. TMCS acts as a Lewis acid catalyst to drive the reaction to completion. Pyridine serves a critical dual purpose: it acts as an acid scavenger to neutralize the trifluoroacetamide byproduct, and it maintains a basic environment that stabilizes the newly formed O-TMS ether bonds[6],[4].

Step 4: GC-MS Acquisition & System Validation
  • Evaporate the derivatization reagents under N₂ (to preserve the GC filament and reduce background noise) and reconstitute the derivative in 100 µL of hexane.

  • Inject 1 µL in splitless mode onto a non-polar capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Set the inlet temperature to 280°C and acquire data in EI mode (70 eV).

  • Validation Checkpoint: Evaluate the Total Ion Chromatogram (TIC). A successful derivatization yields a single, sharp, symmetrical peak. The presence of peak doublets or severe tailing indicates incomplete N-acetylation or moisture contamination. Furthermore, interrogate the mass spectrum: the N-acetyl-O-TMS derivative of C16-sphinganine will exhibit a highly diagnostic fragment ion resulting from the alpha-cleavage of the C2-C3 bond, confirming structural integrity.

References

  • Miao, et al. (2024). "Emerging analytical techniques for lipid profiling in food products: insights into processing effects and quality control." Food Chemistry, PMC11293456. URL:[Link]

  • Kuehnbaum, N. L., & Britz-McKibbin, P. (2013). "Advantages and Pitfalls of Mass Spectrometry Based Metabolome Profiling in Systems Biology." International Journal of Molecular Sciences, 17(6), 982. URL:[Link]

  • Singh, A., et al. (2016). "Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens." Frontiers in Microbiology, 7, 501. URL:[Link]

  • Fickers, P., et al. (2015). "Sphingolipids: promising lipid-class molecules with potential applications for industry. A review." Biotechnologie, Agronomie, Société et Environnement, 19(4). URL:[Link]

  • Carter, H. E., & Gaver, R. C. (1967). "Improved reagent for trimethylsilylation of sphingolipid bases." Journal of Lipid Research, 8(4), 391-395. URL:[Link]

Sources

Method

Application Note: Synthesis and Analytical Validation of 2-Aminohexadecane-1,3-diol (C16-Sphinganine) and Its Derivatives

Executive Summary & Biological Grounding 2-Aminohexadecane-1,3-diol, commonly known as C16-sphinganine or hexadecasphinganine, is a critical atypical sphingolipid base characterized by a 16-carbon aliphatic backbone. Whi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Grounding

2-Aminohexadecane-1,3-diol, commonly known as C16-sphinganine or hexadecasphinganine, is a critical atypical sphingolipid base characterized by a 16-carbon aliphatic backbone. While canonical sphingolipids possess an 18-carbon chain, the C16 variant has emerged as a highly significant target in modern lipidomics and pharmacology.

Recent clinical and in vitro studies have identified C16-sphinganine as a potent biomarker for intrinsic drug-induced liver injury (DILI)[1], and its extracellular accumulation is a key indicator of drug-induced cancer cell death, where it acts as a direct inhibitor of c-Src kinase[2]. Because biological extraction yields insufficient quantities for high-throughput screening or drug formulation, robust and stereoselective chemical synthesis protocols are essential[3]. This application note provides field-validated methodologies for the de novo synthesis, chemical derivatization, and analytical validation of C16-sphinganine and its phosphorylated analogs.

Mechanistic Pathways: Biosynthesis vs. Chemical Synthesis

The Biosynthetic Causality

In mammalian cells, the de novo synthesis of sphingolipids is initiated by the enzyme Serine Palmitoyltransferase (SPT). Typically, SPT catalyzes the condensation of L-serine with palmitoyl-CoA (C16) to form 3-ketosphinganine (C18). However, the intrinsic polyspecificity of the SPT complex—specifically when the SPTLC1 subunit dimerizes with the SPTLC3 subunit—alters the enzyme's binding pocket affinity. This allows SPT to utilize myristoyl-CoA (C14) as an alternative substrate, resulting in the generation of the atypical C16-sphinganine base[1].

Biosynthesis Serine L-Serine (C3) SPT Serine Palmitoyltransferase (SPT) Rate-Limiting Enzyme Serine->SPT MyrCoA Myristoyl-CoA (C14) MyrCoA->SPT SPTLC3 Subunit Affinity PalCoA Palmitoyl-CoA (C16) PalCoA->SPT SPTLC2 Subunit Affinity Keto16 3-Keto-C16-sphinganine SPT->Keto16 Condensation (-CO2) Keto18 3-Keto-C18-sphinganine SPT->Keto18 Condensation (-CO2) KDSR 3-Ketodihydrosphingosine Reductase (NADPH-dependent) Keto16->KDSR Keto18->KDSR C16Spa C16-Sphinganine (Atypical Biomarker) KDSR->C16Spa Reduction C18Spa C18-Sphinganine (Canonical Base) KDSR->C18Spa Reduction

Figure 1: Divergent biosynthetic pathways of canonical (C18) and atypical (C16) sphinganine via SPT polyspecificity.

Protocol 1: Stereoselective De Novo Chemical Synthesis

To synthesize the biologically active (2S,3R)-erythro stereoisomer, strict control over the two contiguous stereocenters is mandatory. We utilize L-serine-derived Garner's aldehyde to lock the C2 stereocenter in the (S) configuration. The primary synthetic challenge is directing the nucleophilic addition of the aliphatic chain to favor the (3R) erythro diastereomer over the threo isomer.

Field-Proven Insight (Causality): Standard Grignard addition to Garner's aldehyde under non-chelating conditions yields the undesired anti (threo) adduct as the major product. By pre-complexing the aldehyde with a bidentate Lewis acid (Zinc Bromide, ZnBr2​ ), we force the molecule into a rigid Cram-chelate transition state. This sterically blocks one face of the aldehyde, directing the tridecylmagnesium bromide attack to yield the desired syn (erythro) adduct.

Step-by-Step Methodology
  • Chelate Formation (In-Process Validation: Visual Clarity)

    • In a flame-dried Schlenk flask under an argon atmosphere, dissolve Garner's aldehyde (1.0 eq, 10 mmol) in 50 mL of strictly anhydrous THF.

    • Add anhydrous ZnBr2​ (1.2 eq, 12 mmol) at room temperature. Stir for 30 minutes.

    • Self-Validation: The solution must remain perfectly clear. Any cloudiness indicates moisture contamination, which will disrupt the delicate zinc-chelate geometry and ruin diastereoselectivity.

  • Nucleophilic Addition

    • Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

    • Dropwise add tridecylmagnesium bromide (1.5 eq, 1M in THF) over 45 minutes. Maintaining -78 °C is critical to suppress the enolization of Garner's aldehyde, which would result in racemization at the C2 position.

  • Quenching and Phase Extraction

    • Stir the mixture for 2 hours at -78 °C, then allow it to slowly warm to 0 °C.

    • Quench the reaction carefully with 20 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with ethyl acetate ( 3×50 mL).

    • Self-Validation: Perform Thin-Layer Chromatography (TLC) using Hexane/EtOAc (4:1). You should observe a major spot (the syn-adduct) and a faint minor spot (the anti-adduct).

  • Global Deprotection

    • Isolate the major adduct via silica gel flash chromatography.

    • Dissolve the purified intermediate in 30 mL of methanol. Add 10 mL of 1N HCl to simultaneously cleave the acetonide ring and the N-Boc protecting group. Stir at 50 °C for 4 hours.

  • Isolation of the Free Base

    • Neutralize the solution to pH 10 with 1N NaOH. Extract the free sphingoid base with dichloromethane. Dry over Na2​SO4​ , concentrate, and recrystallize from cold diethyl ether to yield pure (2S,3R)-2-aminohexadecane-1,3-diol.

SynthesisWorkflow Step1 L-Serine (Chiral Pool) Step2 Garner's Aldehyde (Fixes 2S Configuration) Step1->Step2 Protection & Oxidation Step3 ZnBr2 Chelation & Grignard Addition Step2->Step3 Tridecylmagnesium Bromide (C13) Step4 Diastereomeric Enrichment (3R) Step3->Step4 Cram-Chelate Control Step5 (2S,3R)-C16-Sphinganine (Target Base) Step4->Step5 Acidic Deprotection

Figure 2: Stereoselective chemical synthesis workflow for C16-sphinganine.

Protocol 2: Derivatization to C16-Sphinganine-1-Phosphate (C16-S1P)

Phosphorylated sphingoid bases are highly active signaling molecules. To synthesize C16-sphinganine-1-phosphate, selective phosphorylation of the primary (C1) hydroxyl group is required.

Field-Proven Insight (Causality): Traditional phosphorylation using POCl3​ is overly harsh and frequently leads to undesired N-phosphorylation or dehydration of the secondary (C3) hydroxyl group. Instead, we employ phosphoramidite chemistry , which offers exceptional O-chemoselectivity and operates under mild conditions, generating the phosphorylated sphingoid bases in high overall yields[4].

Step-by-Step Methodology
  • Transient N-Protection

    • Convert C16-sphinganine to its N-Boc derivative using Di-tert-butyl dicarbonate ( Boc2​O ) in THF/Water to completely eliminate the risk of N-phosphitylation.

  • Phosphitylation (P(III) Formation)

    • Dissolve N-Boc-C16-sphinganine (1.0 eq) and 1H-tetrazole (3.0 eq) in anhydrous dichloromethane. Note: 1H-tetrazole is highly hygroscopic; use a commercially available dry solution (e.g., 0.45 M in acetonitrile) to prevent premature hydrolysis of the reagent.

    • Add bis(2-cyanoethyl)-N,N-diisopropylamino-phosphoramidite (1.5 eq). Stir at room temperature for 2 hours.

    • Self-Validation: Check the reaction via 31P NMR; the disappearance of the reagent peak (~149 ppm) and the appearance of the phosphite intermediate peak (~140 ppm) confirms success.

  • Oxidation to P(V)

    • Cool the reaction to -40 °C. Add tert-butyl hydroperoxide (t-BuOOH, 2.0 eq, 5.5 M in decane). Stir for 1 hour. The low temperature prevents oxidative cleavage of the aliphatic chain.

  • Global Deprotection & Isolation

    • Treat the mixture with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to trigger the β -elimination of the cyanoethyl protecting groups.

    • Remove the N-Boc group by treating the residue with a 1:1 mixture of Trifluoroacetic acid (TFA) and dichloromethane for 1 hour.

    • Precipitate the final C16-S1P product by adding cold acetone. Collect the white powder via centrifugation (4000 rpm, 10 min).

Analytical Validation Data

To ensure the structural integrity and purity of the synthesized C16-sphinganine and its derivatives, High-Resolution Mass Spectrometry (LC-HRMS) coupled with electrospray ionization (ESI) is the gold standard[2]. The table below summarizes the exact mass parameters and characteristic fragmentation patterns required to validate your synthesized batches against canonical C18 references.

Table 1: LC-HRMS Validation Parameters for Sphinganine Derivatives

CompoundMolecular FormulaExact Mass [M+H]⁺Characteristic MS/MS Fragments (m/z)
C16-Sphinganine C16​H35​NO2​ 274.2745 256.26[M+H- H2​O ]⁺, 688.49[Dimer adduct]
C16-Sphinganine-1-Phosphate C16​H36​NO5​P 354.2409 336.23[M+H- H2​O ]⁺, 256.26 [Loss of phosphate]
C18-Sphinganine (Reference) C18​H39​NO2​ 302.3059 284.29 [M+H- H2​O ]⁺

Note: Chromatographic separation is best achieved using a reversed-phase C18 column (e.g., Waters Atlantis T3) with a mobile phase gradient of Acetonitrile/Water containing 0.1% formic acid to ensure sharp peak shapes for these amphiphilic molecules.

References

  • Plasma Sphingoid Base Profiles of Patients Diagnosed with Intrinsic or Idiosyncratic Drug-induced Liver Injury MDPI - International Journal of Molecular Sciences URL:[Link]

  • Secretion of Sphinganine by Drug-Induced Cancer Cells and Modified Mimetic Sphinganine (MMS) as c-Src Kinase Inhibitor PubMed Central (PMC) - NIH URL:[Link]

  • Synthesis of sphingosine-1-phosphate and dihydrosphingosine-1-phosphate Journal of Lipid Research / PubMed URL:[Link]

Sources

Application

2-aminohexadecane-1,3-diol fluorescent labeling techniques for microscopy

Application Note: Advanced Fluorescent Labeling Techniques for 2-Aminohexadecane-1,3-diol (C16-Sphinganine) in High-Resolution Microscopy Biological Context & Mechanistic Principles 2-aminohexadecane-1,3-diol, systematic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Fluorescent Labeling Techniques for 2-Aminohexadecane-1,3-diol (C16-Sphinganine) in High-Resolution Microscopy

Biological Context & Mechanistic Principles

2-aminohexadecane-1,3-diol, systematically known as C16-sphinganine or hexadecasphinganine, is an atypical saturated sphingoid base[1]. While canonical mammalian sphingolipids utilize an 18-carbon backbone, C16-sphinganine is synthesized de novo when Serine Palmitoyltransferase (SPT) condenses L-serine with myristoyl-CoA instead of palmitoyl-CoA[2]. Tracking the subcellular localization and metabolism of this specific lipid is critical, as its accumulation serves as a highly specific biomarker for intrinsic drug-induced liver injury (DILI) and specialized apoptotic signaling pathways[2].

Unlike proteins, lipids cannot be genetically tagged with fluorescent markers (e.g., GFP). We must rely on chemical labeling, which presents a significant mechanistic challenge: conjugating bulky fluorophores directly to the C2-primary amine of 2-aminohexadecane-1,3-diol prevents its physiological recognition by Ceramide Synthase (CerS), effectively halting its metabolism[3].

To overcome this, we employ two distinct methodologies depending on the experimental objective:

  • Direct N-Acylation (Structural Probing): Conjugating an NHS-ester fluorophore directly to the amine. This abolishes the lipid's ability to be metabolized, making it strictly a structural probe for in vitro membrane partitioning or lipid raft assays.

  • Bioorthogonal Click Chemistry (Metabolic Tracking): Utilizing an ω-azido derivative of 2-aminohexadecane-1,3-diol. The minimal steric footprint of the azide group allows the lipid to be naturally metabolized by live cells. Post-fixation, the lipid is visualized in situ using Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)[4].

Biosynthetic Pathway Visualization

Biosynthesis Substrate Myristoyl-CoA + L-Serine Keto 3-Keto-C16-Sphinganine Substrate->Keto SPT Target 2-Aminohexadecane-1,3-diol (C16-Sphinganine) Keto->Target KDSR DHCer C16-Dihydroceramide Target->DHCer CerS Cer C16-Ceramide DHCer->Cer DEGS

De novo biosynthesis pathway of 2-aminohexadecane-1,3-diol and its metabolic conversion.

Quantitative Data: Fluorophore Selection

Choosing the correct fluorophore dictates the success of the microscopy assay. NBD is highly sensitive to cholesterol-rich environments but suffers from rapid photobleaching[5]. Conversely, BODIPY FL offers superior photostability and exhibits concentration-dependent excimer formation (shifting from green to red emission), making it ideal for visualizing lipid clustering[5]. For multi-color imaging alongside GFP, BODIPY 540 is preferred[6].

FluorophoreExcitation (nm)Emission (nm)Extinction Coefficient (M⁻¹cm⁻¹)Key Photophysical Characteristic
BODIPY FL 503512~80,000High photostability; forms red excimers at high local concentrations[5].
NBD 465534~22,000Environment-sensitive; weak fluorescence in cholesterol-deficient cells[5].
BODIPY 540 540568~75,000Long-wavelength emission allows parallel visualization with GFP[6].
DBCO-AF488 495519~71,000Highly water-soluble; ideal for post-fixation SPAAC click reactions[3].

Experimental Methodologies

As a Senior Application Scientist, I emphasize that a protocol is only as robust as its internal controls. The following methodologies are designed as self-validating systems to ensure absolute data integrity.

Protocol A: Direct N-Acylation of 2-Aminohexadecane-1,3-diol (In Vitro Structural Probe)

Objective: Synthesize a fluorescently labeled C16-sphinganine analog for biophysical membrane assays.

  • Preparation: Dissolve 1 mg of 2-aminohexadecane-1,3-diol in 100 µL of anhydrous N,N-Dimethylformamide (DMF).

    • Causal Rationale: Anhydrous conditions are critical. Trace water will rapidly hydrolyze the NHS-ester of the fluorophore, rendering it inert and preventing conjugation.

  • Activation: Add 2 molar equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causal Rationale: DIPEA acts as a non-nucleophilic base to deprotonate the C2-primary amine of the sphinganine, maximizing its nucleophilicity for the coupling reaction.

  • Conjugation: Add 1.2 molar equivalents of BODIPY FL NHS-Ester. Incubate in the dark at room temperature for 4 hours.

  • Purification & Self-Validation: Purify the reaction mixture via Thin Layer Chromatography (TLC) using a Chloroform:Methanol:Water (65:25:4) solvent system.

    • Validation Check: Visualize the TLC plate under a UV lamp. The appearance of a new, highly fluorescent band with a higher Retention Factor (Rf) than the free dye confirms successful conjugation. Unreacted dye must be completely removed to prevent false-positive background fluorescence.

Protocol B: Live-Cell Bioorthogonal Labeling and SPAAC Microscopy

Objective: Track the subcellular localization and natural metabolism of 2-aminohexadecane-1,3-diol in living cells.

  • Cell Starvation: Plate cells (e.g., HeLa) on glass-bottom MatTek dishes. Wash twice and incubate in DMEM supplemented with 5% delipidated FBS for 24 hours[4].

    • Causal Rationale: Standard FBS contains high levels of endogenous lipids that will competitively inhibit the cellular uptake of the synthetic azido-probe.

  • Pulse Labeling: Incubate cells with 2 µM ω-azido-2-aminohexadecane-1,3-diol (complexed 1:1 with essentially fatty-acid-free BSA) for 30 minutes at 37°C[3].

  • Chase Period: Remove the labeling media, wash with PBS, and incubate in complete media for 1–4 hours to allow metabolism into dihydroceramides and ceramides.

  • Fixation: Fix cells using 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Causal Rationale:Do not use methanol or acetone. Organic solvents will extract the labeled lipids from the cellular membranes, resulting in a catastrophic loss of fluorescent signal. PFA crosslinks the surrounding protein matrix, effectively trapping the lipids in situ[4].

  • Click Reaction (SPAAC): Permeabilize briefly with 0.1% Triton X-100 (5 mins), wash, and incubate with 5 µM DBCO-Alexa Fluor 488 in PBS for 1 hour at room temperature in the dark[3].

  • Self-Validation & Control Check: Always run a parallel "Vehicle Control" well where cells are treated with the BSA vehicle (no azido-lipid) but still subjected to the DBCO-fluorophore.

    • Validation Check: If the vehicle control exhibits fluorescence during confocal imaging, the DBCO-dye is nonspecifically partitioning into lipid droplets. Resolve this by increasing the stringency of post-click washes (e.g., adding 1% BSA to the PBS wash buffer).

Workflow Visualization

Workflow Step1 1. Cell Starvation (Delipidated Serum, 24h) Step2 2. Pulse Labeling (ω-Azido-C16-Sphinganine, 30 min) Step1->Step2 Step3 3. Chase & Metabolism (Complete Media, 1-4h) Step2->Step3 Step4 4. Fixation (4% PFA, No Methanol) Step3->Step4 Step5 5. SPAAC Click Reaction (DBCO-Fluorophore, 1h) Step4->Step5 Step6 6. Confocal Microscopy (High-Resolution Imaging) Step5->Step6

Workflow for bioorthogonal metabolic labeling and fluorescence imaging of C16-sphinganine.

References

  • [4] Monitoring sphingolipid trafficking in cells using fluorescence microscopy (PMC - NIH). 4

  • [3] Azidosphinganine enables metabolic labeling and detection of sphingolipid de novo synthesis (Organic & Biomolecular Chemistry - RSC). 3

  • [1] Hexadecasphinganine | C16H35NO2 | CID 656816 (PubChem - NIH). 1

  • [5] NBD- and BODIPY Dye-Labeled Sphingolipids (Thermo Fisher Scientific).5

  • [2] Plasma Sphingoid Base Profiles of Patients Diagnosed with Intrinsic or Idiosyncratic Drug-induced Liver Injury (MDPI). 2

  • [6] A new, long-wavelength borondipyrromethene sphingosine for studying sphingolipid dynamics in live cells (PMC - NIH). 6

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low extraction recovery of 2-aminohexadecane-1,3-diol from tissue

Welcome to the Lipidomics Technical Support Center. As a Senior Application Scientist, I have spent years troubleshooting mass spectrometry workflows for atypical lipids.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Lipidomics Technical Support Center. As a Senior Application Scientist, I have spent years troubleshooting mass spectrometry workflows for atypical lipids. Extracting 2-aminohexadecane-1,3-diol (commonly known as C16-sphinganine or d16:0 sphingoid base) from complex tissue matrices presents unique physicochemical challenges.

Unlike standard C18 sphingolipids, C16-sphinganine is an atypical, short-chain sphingoid base generated specifically by the SPTLC3 subunit of serine palmitoyltransferase utilizing myristoyl-CoA[1]. Because of its shorter aliphatic chain and basic primary amine, it is highly susceptible to phase-partitioning errors during standard lipid extractions.

This guide is designed to explain the chemical causality behind these losses and provide a self-validating, optimized workflow to rescue your C16-sphinganine recovery.

Biosynthesis Ser L-Serine SPT3 SPTLC1 / SPTLC3 (Enzyme) Ser->SPT3 SPT2 SPTLC1 / SPTLC2 (Enzyme) Ser->SPT2 Myr Myristoyl-CoA (C14) Myr->SPT3 Pal Palmitoyl-CoA (C16) Pal->SPT2 C16 C16-Sphinganine (2-aminohexadecane-1,3-diol) SPT3->C16 Condensation C18 C18-Sphinganine (Standard d18:0) SPT2->C18 Condensation

Biosynthetic pathways of atypical C16-sphinganine versus standard C18-sphinganine.

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q: Why is my recovery of C16-sphinganine significantly lower than standard C18-sphinganine when using the Folch or MTBE method? A: The root cause lies in the differential partition coefficient (logP) combined with the ionization state of the molecule. Because C16-sphinganine lacks two hydrophobic methylene groups compared to standard C18-sphinganine, it is inherently more hydrophilic[2]. During standard biphasic extractions (like MTBE or Folch), the primary amine group (pKa ~9.1) remains protonated in the slightly acidic environment of most biological tissues. This positive charge, coupled with the shorter acyl chain, causes a substantial fraction of C16-sphinganine to erroneously partition into the upper aqueous/methanol phase rather than the target organic phase[3].

Q: How can I prevent the loss of sphingoid bases into the aqueous phase or tissue pellet? A: You must manipulate the pH of your extraction solvent. By introducing an alkaline modifier (e.g., 2N NH₄OH), you deprotonate the primary amine, rendering the sphingoid base fully neutral and driving it into the lower organic (chloroform) phase[1]. Additionally, sphingolipids are tightly packed in detergent-resistant microdomains (lipid rafts). Performing the extraction at 37°C under constant agitation provides the thermodynamic energy required to dissociate these lipid-protein complexes, preventing the bases from being discarded with the protein pellet[1][4].

Q: I've optimized my extraction chemistry, but I'm still seeing high technical variance (CV > 15%) and peak tailing on the LC-MS. What is happening? A: Free sphingoid bases are notorious for secondary interactions. Their free amine and hydroxyl groups readily form hydrogen bonds with the free silanol groups on standard borosilicate glass vials, leading to severe adsorptive losses. Solution: Always use silanized glass inserts or polypropylene vials for storage. Furthermore, reconstitute your final extract in a solvent with high organic content (e.g., Methanol/Chloroform 2:1 or Methanol with 0.1% Formic Acid) to maintain solubility prior to LC-MS injection[5].

Part 2: Quantitative Extraction Data

To illustrate the impact of solvent chemistry on sphingoid base recovery, we have summarized the quantitative performance of standard lipidomic extraction methods below.

Table 1: Comparative Extraction Recoveries for Free Sphingoid Bases in Tissue

Extraction MethodSolvent SystemPhase PartitioningAvg. Sphingoid Base Recovery (%)Reproducibility (CV %)Mechanistic Limitation
MTBE Method MTBE/MeOH/H₂OBiphasic45 - 60%> 15%High loss to aqueous phase due to amine protonation[3].
Standard Folch CHCl₃/MeOH/H₂OBiphasic70 - 80%8 - 12%Partial trapping in protein pellet; moderate aqueous loss.
Single-Phase MeOH (100%)Monophasic90 - 95%< 5%Co-extracts high amounts of salts/proteins; severe matrix effects[3].
Alkaline Biphasic CHCl₃/MeOH + NH₄OHBiphasic92 - 98% < 4% Optimal: Deprotonates amine, forcing lipid into organic phase[1].

Part 3: Validated Experimental Protocol

To achieve >90% recovery of 2-aminohexadecane-1,3-diol, we recommend the Alkaline-Assisted Biphasic Extraction . This protocol is designed as a self-validating system: by incorporating a synthetic C17-sphingosine internal standard at the very beginning, you can mathematically isolate where a failure occurs (homogenization vs. phase separation).

Materials Required:
  • Extraction Buffer: Methanol/Chloroform (2:1, v/v)

  • Alkaline Modifier: 2N Ammonium Hydroxide (NH₄OH)

  • Phase Separators: Chloroform (LC-MS grade) and Water (LC-MS grade)

  • Internal Standard: C17-Sphingosine (1 mM in Ethanol)

Step-by-Step Methodology:
  • Tissue Quenching & Spiking: Weigh 10–30 mg of frozen tissue into a bead-beating tube. Immediately add 1.0 mL of ice-cold Extraction Buffer (MeOH/CHCl₃ 2:1) to halt enzymatic degradation. Spike in 10 µL of the C17-Sphingosine internal standard[1].

  • Mechanical Homogenization: Disrupt the tissue using a bead-beater (e.g., 30 Hz for 2 minutes) or probe sonicator on ice.

    • Causality: Mechanical shearing is mandatory to break open cellular membranes and expose tightly packed lipid rafts.

  • Alkaline Modification: Add 100 µL of 2N NH₄OH to the homogenate.

    • Causality: Raises the pH > 10, ensuring the primary amine of 2-aminohexadecane-1,3-diol is fully deprotonated and lipophilic[1].

  • Thermal Dissociation: Incubate the mixture under constant agitation at 37°C for 1 hour.

    • Causality: Thermal energy destabilizes lipid-protein interactions, releasing trapped sphingoid bases from the tissue matrix[1].

  • Phase Separation: Add 0.5 mL of Chloroform and 0.5 mL of Water. Vortex vigorously for 30 seconds.

    • Causality: Establishes a biphasic system where neutral lipids and deprotonated sphingoid bases migrate exclusively to the lower chloroform layer.

  • Centrifugation: Centrifuge at 12,000 × g for 5 minutes at 4°C to resolve the phases and compact the protein interphase.

  • Collection & Reconstitution: Carefully aspirate the lower organic phase using a glass Pasteur pipette. Evaporate to dryness under a gentle stream of nitrogen gas. Reconstitute in 100 µL of Methanol (in a silanized vial) for LC-MS/MS analysis[4].

Validation Checkpoint: Calculate the absolute recovery of the C17-Sphingosine internal standard. If C17 recovery is >85% but endogenous C16-sphinganine remains low, the extraction chemistry is sound, but the tissue homogenization (Step 2) was insufficient. If both are low, the phase separation (Step 5) failed or adsorptive loss occurred in the vials.

Workflow Start Tissue Homogenate AddSolvent Add MeOH:CHCl3 (2:1) + Internal Standard Start->AddSolvent Alkaline Add 2N NH4OH (Deprotonates Amines) AddSolvent->Alkaline Incubate Agitate 1h at 37°C (Disrupts Lipid Rafts) Alkaline->Incubate PhaseSep Add CHCl3 & H2O Centrifuge (12,000 x g) Incubate->PhaseSep Collect Collect Lower Organic Phase (Contains C16-Sphinganine) PhaseSep->Collect

Optimized alkaline-assisted biphasic extraction workflow for sphingoid bases.

References

  • Title: Plasma Sphingoid Base Profiles of Patients Diagnosed with Intrinsic or Idiosyncratic Drug-induced Liver Injury Source: mdpi.com URL: 2

  • Title: Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome Source: mdpi.com URL: 3

  • Title: Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi Source: nih.gov URL: 5

  • Title: Sphingolipidomic Analysis of C. elegans reveals Development- and Environment-dependent Metabolic Features Source: ijbs.com URL: 4

  • Title: the sptlc3 subunit of serine- palmitoyltransferase generates short chain sphingoid bases Source: uzh.ch URL: 1

Sources

Optimization

Improving solubility of 2-aminohexadecane-1,3-diol in aqueous cell culture media

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that delivering highly hydrophobic sphingolipids into aqueous cell culture systems is a notorious bottlenec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that delivering highly hydrophobic sphingolipids into aqueous cell culture systems is a notorious bottleneck. 2-Aminohexadecane-1,3-diol (commonly known as C16 sphinganine or hexadecasphinganine) is a saturated, 16-carbon sphingoid base[1]. Because it lacks a large polar headgroup and possesses a long aliphatic hydrocarbon chain, it exhibits extremely poor aqueous solubility.

This guide provides field-proven, thermodynamically sound methodologies to solubilize C16 sphinganine, ensuring your cellular assays yield reproducible, artifact-free data.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does 2-aminohexadecane-1,3-diol precipitate even when I pre-dissolve it in DMSO or Ethanol before adding it to my media? A: This is a classic thermodynamic failure. While the lipid is highly soluble in organic solvents, rapid dilution into an aqueous environment (like DMEM or RPMI) forces the hydrophobic C16 chains to aggregate to minimize contact with water. This forms insoluble micro-crystals or micelles[2]. Consequently, the bioavailable monomeric concentration of the lipid drops near zero, leading to inconsistent cellular uptake and localized solvent toxicity.

Q2: What is the gold-standard method for delivering this lipid to cells without solvent toxicity? A: The most physiologically relevant method is non-covalent complexation with essentially fatty acid-free Bovine Serum Albumin (BSA) . In vivo, serum albumin acts as a natural carrier for circulating hydrophobic lipids. By pre-complexing C16 sphinganine with BSA, the lipid is sequestered within the hydrophobic binding pockets of the albumin protein, rendering it completely soluble in aqueous media without utilizing high concentrations of toxic carrier solvents[2].

Q3: Can I use cyclodextrins (like M β CD) instead of BSA to encapsulate the lipid? A: While methyl- β -cyclodextrin (M β CD) can successfully encapsulate sphingoid bases, it is generally discouraged for routine signaling assays. M β CD actively extracts cholesterol from the plasma membrane, which disrupts lipid rafts and fundamentally alters basal cell signaling. BSA is far less disruptive to membrane integrity.

Q4: What happens to the sphinganine once it enters the cell? A: Exogenous sphinganine is rapidly metabolized via two primary competing pathways. It can be N-acylated by Ceramide Synthase (CerS) to form dihydroceramide (and subsequently ceramide), which typically drives cellular stress or apoptosis[3]. Alternatively, it can be phosphorylated by Sphingosine Kinase (SphK) into sphinganine-1-phosphate (Sa1P), a bioactive lipid that generally promotes cell survival and proliferation[4].

Part 2: Solubilization Strategies Comparison

To help you select the best approach for your specific assay, review the comparative data below:

Solubilization MethodBioavailabilityCellular ToxicityPhysiological RelevanceRecommended Application
Direct Solvent (DMSO/EtOH) Low (Forms aggregates)High (Solvent effect)LowNot recommended for cell culture.
BSA Complexation High (Monomeric delivery)LowHigh (Mimics serum transport)Gold Standard: Live-cell signaling, Apoptosis assays.
Cyclodextrin (M β CD) HighModerate (Cholesterol depletion)LowMembrane cholesterol depletion studies only.
Liposomal Delivery Moderate (Endosomal trapping)LowModerateIn vivo delivery, bulk lipid loading.

Part 3: Step-by-Step Experimental Protocol

The BSA-Lipid Complexation Method

This protocol establishes a self-validating system: if the final solution is optically clear, the lipid has successfully partitioned into the BSA.

Materials Required:

  • 2-Aminohexadecane-1,3-diol (C16 Sphinganine) powder

  • 100% Ethanol or Methanol:Water (95:5)

  • Essentially Fatty Acid-Free BSA (Critical: Standard BSA has occupied binding pockets)

  • Sterile PBS or Serum-Free Cell Culture Media

  • Sterile Glass Vials (Do not use polystyrene/polypropylene tubes)

  • Nitrogen gas stream

Step-by-Step Methodology:

  • Preparation of Lipid Stock: Dissolve the 2-aminohexadecane-1,3-diol powder in 100% Ethanol or Methanol:Water (95:5) to create a 1 mM to 5 mM stock solution.

    • Causality: Using an organic solvent initially ensures complete molecular dispersion of the crystalline lipid.

  • Aliquot and Evaporate: Transfer the required volume of the lipid stock to a sterile glass vial . Evaporate the solvent completely under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial[2].

    • Causality: Sphingolipids readily adsorb to standard plastic laboratory plastics. Glass prevents this loss. Creating a thin film maximizes the surface area for the subsequent protein interaction.

  • BSA Solubilization: Prepare a 4 mg/mL (~0.4% w/v) solution of essentially fatty acid-free BSA in sterile PBS or serum-free media. Pre-warm this solution to 37°C.

  • Complexation: Add the warm BSA solution directly to the glass vial containing the dried lipid film. Vortex vigorously for 2 minutes.

  • Incubation: Incubate the vial at 37°C for 30 to 60 minutes. If the solution appears slightly hazy, place it in a sonicating water bath for 5-minute intervals.

    • Causality: Thermal energy (37°C) and sonication provide the activation energy required to partition the hydrophobic lipid tails out of the glass-adhered film and into the hydrophobic binding pockets of the BSA.

  • Delivery: The resulting clear BSA-lipid complex can now be diluted directly into your final cell culture media at your desired working concentration (e.g., 1 μ M - 10 μ M).

Part 4: Mandatory Visualizations

Protocol Workflow Diagram

BSA_Protocol A 1. Dissolve Lipid in Organic Solvent B 2. N2 Gas Evaporation (Use Glass Vial) A->B C 3. Form Thin Lipid Film B->C D 4. Add Warm (37°C) FA-Free BSA C->D E 5. Vortex & Sonicate (30 min) D->E F 6. Solubilized BSA-Lipid Complex E->F

Caption: Workflow for the preparation of physiologically relevant BSA-sphinganine complexes.

Intracellular Metabolic Routing

Sphingolipid_Pathway Sph 2-Aminohexadecane-1,3-diol (C16 Sphinganine) CerS Ceramide Synthase (CerS) Sph->CerS N-acylation SphK Sphingosine Kinase (SphK) Sph->SphK Phosphorylation dhCer Dihydroceramide (dhCer) CerS->dhCer Sa1P Sphinganine-1-Phosphate (Sa1P) SphK->Sa1P Desat Desaturase dhCer->Desat Prolif Cell Survival / Proliferation Sa1P->Prolif Cer Ceramide (Cer) Desat->Cer Apop Apoptosis / Cell Stress Cer->Apop

Caption: Intracellular metabolic routing of exogenous sphinganine dictating cell fate.

References

  • PubChem: Hexadecasphinganine | C16H35NO2 | CID 656816. National Center for Biotechnology Information.[Link]

  • MDPI: Ceramide/Sphingosine 1-Phosphate Axis as a Key Target for Diagnosis and Treatment in Alzheimer's Disease and Other Neurodegenerative Diseases. International Journal of Molecular Sciences.[Link]

  • NIH PMC: Ceramide synthases at the centre of sphingolipid metabolism and biology. Biochemical Journal.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Mass Spectrometry for 2-Aminohexadecane-1,3-Diol

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist specializing in lipidomics and mass spectrometry, I have designed this troubleshooting guide to address a pervasive analytical challenge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist specializing in lipidomics and mass spectrometry, I have designed this troubleshooting guide to address a pervasive analytical challenge: mitigating baseline noise when quantifying 2-aminohexadecane-1,3-diol.

Because sphingoid bases are highly bioactive and often present at trace levels in biological matrices, achieving a high signal-to-noise (S/N) ratio is critical. This guide breaks down the root causes of baseline noise—from matrix suppression to solvent impurities—and provides self-validating protocols to ensure your data maintains strict analytical integrity.

Section 1: Analyte Fundamentals & The Root of Baseline Noise

Q1: What makes 2-aminohexadecane-1,3-diol particularly susceptible to high baseline noise during LC-MS/MS analysis?

A1: 2-aminohexadecane-1,3-diol (molecular formula C16H35NO2), commonly known as hexadecasphinganine or C16 sphinganine, is a long-chain aliphatic amino alcohol systematically classified as a sphingoid base [3]. In positive electrospray ionization (ESI+), its primary amine readily protonates to form an [M+H]+ ion at m/z 274.27 [6]. However, the baseline noise in this specific mass channel is often elevated due to three causal factors:

  • Isobaric Matrix Interferences: Biological matrices (such as plasma or tissue) are rich in complex lipids like glycerophospholipids. During ionization, these lipids can undergo in-source fragmentation, creating a high chemical background that masks the trace sphingoid base signal [11].

  • Solvent Contaminants: The amphipathic nature of sphingoid bases requires high percentages of organic solvents (methanol or acetonitrile) for chromatographic elution. Trace impurities in lower-grade solvents accumulate on the column and elute continuously, raising the baseline [12].

  • Carryover and Adsorption: The hydrophobic C16 aliphatic chain combined with the polar diol/amine groups causes the molecule to adhere to stainless steel surfaces and column frits. This leads to peak tailing and a gradually elevating baseline in subsequent runs, known as carryover noise [15].

Section 2: Diagnostic Troubleshooting

Q2: How can I determine if my baseline noise is chemical (matrix-derived) or instrumental?

A2: You must perform a systematic isolation test. Inject a pure solvent blank and monitor the m/z 274.3 → 256.3 transition.

  • Causality: If the noise is constant across the entire chromatogram, the cause is instrumental or solvent-related (e.g., contaminated ESI source, impure mobile phases, or electronic noise)[12]. If the noise appears as broad, unresolved humps at specific retention times, it is chemical noise caused by co-eluting matrix components [11].

Q3: What mobile phase additives should I use to maximize signal and suppress noise?

A3: Use 0.1% formic acid combined with 2–5 mM ammonium formate.

  • Causality: The formic acid ensures complete protonation of the amine group, driving the equilibrium toward the [M+H]+ state. The ammonium formate acts as a volatile buffer that stabilizes the droplet surface tension during ESI. This promotes efficient desolvation and reduces the formation of sodium [M+Na]+ or potassium[M+K]+ adducts, which split the analyte signal and increase spectral clutter.

BaselineTroubleshooting Start High Baseline Noise Detected (m/z 274.3) InjectBlank Inject Pure Solvent Blank Start->InjectBlank Decision1 Is noise constant or chromatographic? InjectBlank->Decision1 ConstantNoise Constant Background (Instrumental/Solvent) Decision1->ConstantNoise Constant PeakNoise Localized Peaks/Humps (Matrix/Carryover) Decision1->PeakNoise Peaks present CleanSource Clean ESI Source & Replace LC Solvents ConstantNoise->CleanSource Hydrolysis Implement Alkaline Hydrolysis Protocol PeakNoise->Hydrolysis Matrix Suppression WashColumn Extend Column Wash (100% Organic) PeakNoise->WashColumn Carryover

Diagnostic workflow for isolating and resolving baseline noise sources in LC-MS/MS.

Section 3: Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must be a self-validating system. The following methodologies incorporate internal checks to verify that baseline noise reduction does not compromise analyte recovery.

Protocol 1: Single-Phase Lipid Extraction with Alkaline Hydrolysis

Purpose: To extract 2-aminohexadecane-1,3-diol while chemically degrading interfering glycerophospholipids that contribute to baseline noise [11].

Step-by-Step Methodology:

  • Spike Internal Standard (Validation Step): Add 10 µL of stable isotope-labeled internal standard (e.g., d7-sphinganine) to 50 µL of your biological sample. Causality: You must utilize stable isotope-labeled internal standards that co-elute with your analyte to normalize for variations in ionization efficiency and extraction recovery [7].

  • Primary Extraction: Add 750 µL of a pre-chilled Methanol:Chloroform (2:1, v/v) mixture. Vortex vigorously for 2 minutes and incubate at 38°C for 1 hour.

  • Alkaline Hydrolysis (Noise Reduction Step): Add 75 µL of 1M KOH in methanol. Incubate the mixture at 38°C for exactly 2 hours [11].

    • Causality: Mild alkaline hydrolysis cleaves the ester bonds of complex glycerophospholipids (converting them to water-soluble lysolipids and free fatty acids) but leaves the amide and amine bonds of sphingolipids intact. This drastically reduces the phospholipid background noise that causes ion suppression.

  • Neutralization & Phase Separation: Add 75 µL of 1M glacial acetic acid to neutralize the pH. Add 250 µL chloroform and 250 µL LC-MS grade water. Centrifuge at 10,000 x g for 10 minutes.

  • Recovery: Carefully collect the lower organic phase, dry it under a gentle stream of nitrogen gas, and reconstitute in 100 µL of Methanol:Water (80:20, v/v) containing 0.1% formic acid.

ExtractionLogic Sample Raw Biological Sample (Sphingolipids + Phospholipids) LLE Liquid-Liquid Extraction (MeOH:CHCl3) Sample->LLE Extract Total Lipid Extract (High MS Noise) LLE->Extract KOH Alkaline Hydrolysis (1M KOH, 38°C) Extract->KOH Cleavage Phospholipids Cleaved (Ester bonds broken) KOH->Cleavage Intact Sphingolipids Intact (Amine bonds resist KOH) KOH->Intact CleanSample Clean C16 Sphinganine (Low MS Noise) Cleavage->CleanSample Intact->CleanSample

Chemical logic of alkaline hydrolysis to eliminate phospholipid-induced baseline noise.

Protocol 2: LC-MS/MS Acquisition Strategy

Purpose: Maximize the S/N ratio using targeted Multiple Reaction Monitoring (MRM) and optimized chromatography.

Step-by-Step Methodology:

  • Column Selection: Utilize a C8 or C18 reverse-phase sub-2-micron column (e.g., 2.1 x 50 mm, 1.7 µm) to ensure sharp peak shapes, which naturally improves the S/N ratio over background noise.

  • Gradient Elution:

    • Mobile Phase A: Water + 0.1% Formic Acid + 2 mM Ammonium Formate.

    • Mobile Phase B: Methanol + 0.1% Formic Acid + 2 mM Ammonium Formate.

    • Run a gradient from 40% B to 100% B over 5 minutes. Crucial: Hold at 100% B for at least 2 minutes to clear hydrophobic contaminants and prevent carryover [15].

  • MRM Transitions: Sphingoid bases fragment predominantly via consecutive neutral losses of water (dehydration) [9]. Monitor the double dehydration transition as your quantifier. Causality: Monitoring the loss of two water molecules provides higher specificity and a lower baseline noise compared to a single dehydration, as fewer matrix molecules undergo this specific consecutive neutral loss.

Section 4: Quantitative Data & MRM Parameters

The following table summarizes the optimized quantitative parameters required to separate the 2-aminohexadecane-1,3-diol signal from baseline noise.

AnalytePrecursor Ion ([M+H]⁺)Quantifier Product IonQualifier Product IonCollision Energy (CE)Declustering Potential (DP)
2-Aminohexadecane-1,3-diol 274.3 m/z238.3 m/z (-2H₂O)256.3 m/z (-H₂O)20 eV60 V
d7-Sphinganine (IS) 309.3 m/z273.3 m/z (-2H₂O)291.3 m/z (-H₂O)22 eV65 V
Glycerophospholipids (Noise) Various184.1 m/z (Phosphocholine)N/A25 eV80 V

Note: CE and DP values are approximate and should be fine-tuned via direct infusion on your specific triple quadrupole mass spectrometer.

References

  • [3]Buy Hexadecasphinganine (EVT-1544201) | 28457-97-8 - EvitaChem. EvitaChem.
  • [6]Bioactive Metabolites Profile of Methanol Flower and Seed Extracts of Clitoria ternatea (L.).
  • [7]Technical Support Center: Improving Sphingolipid Stability in Samples - Benchchem. Benchchem.
  • [9]Critical Evaluation of Sphingolipids Detection by MALDI-MSI | bioRxiv. bioRxiv.
  • [11]An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and - AIR Unimi. AIR Unimi.
  • [12]Mass Spectrometry Troubleshooting and Common Issues - G-M-I, Inc. G-M-I, Inc.
  • [15]Common Mass Spectrometry Errors and Troubleshooting Tips - Technology Networks. Technology Networks.

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activities of 2-Aminohexadecane-1,3-diol and Sphingosine

Prepared by: Gemini, Senior Application Scientist Abstract This guide provides an in-depth comparison of the biological activities of sphingosine, a naturally occurring bioactive lipid, and 2-aminohexadecane-1,3-diol, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides an in-depth comparison of the biological activities of sphingosine, a naturally occurring bioactive lipid, and 2-aminohexadecane-1,3-diol, a related synthetic compound. We will explore their structural similarities and differences, delve into their distinct impacts on critical cellular signaling pathways, and provide detailed experimental protocols for their comparative analysis. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced roles these molecules play in cell fate determination, signal transduction, and as potential therapeutic agents.

Introduction: The World of Sphingolipids

Sphingolipids are a class of lipids that are not only essential structural components of eukaryotic cell membranes but also serve as critical signaling molecules in a vast array of cellular processes.[1][2] The metabolic hub of this class is ceramide, which can be metabolized into various bioactive molecules, including sphingosine and its phosphorylated derivative, sphingosine-1-phosphate (S1P).[2][3] The balance between these metabolites, often termed the "sphingolipid rheostat," can dictate a cell's fate, pushing it toward either survival and proliferation or apoptosis (programmed cell death).[4]

Sphingosine: The Natural Bioactive Precursor

Sphingosine is an 18-carbon amino alcohol that forms the backbone of most mammalian sphingolipids.[5] It is generated through the breakdown of complex sphingolipids in the salvage pathway or from ceramide hydrolysis.[6][7] Beyond its structural role, sphingosine itself is a bioactive molecule implicated in various signaling events. It is a known inhibitor of Protein Kinase C (PKC), a key enzyme in signal transduction.[8][9][10] Furthermore, sphingosine stands at a critical metabolic crossroads; it can be acylated by ceramide synthases to form ceramide or phosphorylated by sphingosine kinases (SphKs) to produce S1P.[7][11] This positions sphingosine as a central regulator in the sphingolipid signaling network.

2-Aminohexadecane-1,3-diol: A Synthetic Analog

2-aminohexadecane-1,3-diol is the C16 analogue of sphingosine, also known as hexadecasphingosine.[12] While sphingosine typically has an 18-carbon chain, this analog possesses a 16-carbon chain. Such synthetic analogs are crucial tools in research, allowing scientists to dissect the specific functions of different parts of the parent molecule and to develop compounds with potentially novel or more potent biological activities.[13][14] Compounds based on the 2-aminopropane-1,3-diol backbone have been investigated for various therapeutic properties, including immunosuppression.[15][16]

Structural Comparison

The primary difference between sphingosine and 2-aminohexadecane-1,3-diol lies in the length of their aliphatic carbon chains. Both share the critical 2-amino-1,3-diol headgroup, which is essential for their biological function.

FeatureSphingosine2-Aminohexadecane-1,3-diol
IUPAC Name (2S,3R,4E)-2-aminooctadec-4-ene-1,3-diol(E,2S,3R)-2-aminohexadec-4-ene-1,3-diol[12]
Molecular Formula C18H37NO2[8]C16H33NO2[12]
Carbon Chain 18 carbons16 carbons[12]
Core Structure 2-amino-1,3-diol2-amino-1,3-diol
Origin Naturally OccurringSynthetic/Natural Analogue[12]

Comparative Biological Activities

The activities of sphingosine and its analogs are context-dependent, varying with cell type and the local metabolic state. However, key differences and similarities in their mechanisms of action have been elucidated.

Role in Cell Fate: Apoptosis vs. Proliferation

The balance between ceramide, sphingosine, and S1P is critical for cell fate.[2]

  • Sphingosine: High intracellular levels of sphingosine are often associated with pro-apoptotic signals.[4][17] It can promote cell cycle arrest and programmed cell death by influencing the balance of pro- and anti-apoptotic proteins.[17] This effect is partly mediated through its ability to be converted into ceramide, a well-known inducer of apoptosis.[2]

  • 2-Aminohexadecane-1,3-diol: As a close structural analog, 2-aminohexadecane-1,3-diol is expected to have similar effects on cell viability, potentially inducing apoptosis in a manner comparable to sphingosine. However, its shorter chain length may alter its affinity for enzymes like ceramide synthase or sphingosine kinase, potentially modulating the downstream signaling and the ultimate cellular outcome. The specific effects often require direct experimental comparison.

Impact on Key Signaling Pathways

The sphingolipid metabolic pathway is a central signaling cascade in eukaryotic cells. Sphingosine and its derivatives are key players, and synthetic analogs can act as modulators or inhibitors within this pathway.

G

  • Sphingosine as a PKC Inhibitor: Sphingosine is a well-documented inhibitor of Protein Kinase C (PKC).[8][9][10] It is believed to compete with diacylglycerol (DAG), the natural activator of PKC, thereby suppressing downstream signaling cascades involved in cell proliferation.[10] This inhibition is a key part of its pro-apoptotic and anti-proliferative effects.[1]

  • Sphingosine as a Precursor to S1P: In contrast to its direct effects, sphingosine can be phosphorylated by sphingosine kinases (SphKs) to form sphingosine-1-phosphate (S1P).[11][18] S1P is a potent signaling molecule that, upon being exported from the cell, acts on a family of five G protein-coupled receptors (GPCRs) known as S1P receptors (S1PR1-5).[11][19] Activation of these receptors typically promotes cell survival, proliferation, migration, and angiogenesis, often opposing the effects of ceramide and sphingosine.[19][20][21]

  • Potential Activity of 2-Aminohexadecane-1,3-diol: The synthetic analog, sharing the same functional headgroup, likely also acts as a PKC inhibitor. However, its efficacy relative to sphingosine would need to be determined experimentally. Furthermore, its ability to serve as a substrate for sphingosine kinases is a critical question. A lower affinity for SphKs would lead to reduced S1P production, potentially enhancing its pro-apoptotic effects by preventing the generation of the pro-survival S1P signal.

Experimental Protocols for Comparative Analysis

To objectively compare the biological activities of 2-aminohexadecane-1,3-diol and sphingosine, a series of well-established cell-based assays can be employed.

Cell Viability and Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. The mitochondrial enzyme succinate dehydrogenase in living cells reduces the yellow tetrazolium salt MTT to purple formazan crystals.[22][23]

Causality Behind Experimental Choices:

  • Why MTT? It is a robust, sensitive, and widely used colorimetric assay for quantifying changes in cell number and metabolic activity in response to a test compound.

  • Why a Dose-Response Curve? To determine the concentration at which each compound exerts its effects and to calculate key parameters like the IC50 (half-maximal inhibitory concentration).

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., HeLa, Jurkat, or a cell line relevant to your research) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[22]

  • Compound Treatment: Prepare serial dilutions of sphingosine and 2-aminohexadecane-1,3-diol in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).[22]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[22][24]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[22][24]

  • Absorbance Reading: Shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.[23] Read the absorbance at a wavelength of 570 nm (or 490 nm depending on the protocol) using a microplate reader.[22][24]

  • Data Analysis: Subtract the background absorbance from a blank well (medium and MTT only). Plot the absorbance values against the compound concentration to generate dose-response curves and calculate IC50 values.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[25] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[26][27] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[26]

Causality Behind Experimental Choices:

  • Why Annexin V/PI? This dual-staining method provides a quantitative assessment of apoptosis and allows for the clear distinction between different stages of cell death, offering more detailed information than a simple viability assay.

  • Why Flow Cytometry? It enables high-throughput analysis of individual cells, providing statistically robust data on the percentage of cells in each population (live, early apoptotic, late apoptotic/necrotic).

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with equimolar concentrations (e.g., the calculated IC50 from the MTT assay) of sphingosine, 2-aminohexadecane-1,3-diol, a vehicle control, and a positive control for apoptosis (e.g., staurosporine) for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle non-enzymatic method like EDTA to detach them to preserve membrane integrity.[25] Centrifuge the cell suspension at 300 x g for 5 minutes.[25]

  • Washing: Discard the supernatant and wash the cells once with cold PBS.[25]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[25]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[25][27]

  • Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Healthy cells: Annexin V-negative / PI-negative

    • Early apoptotic cells: Annexin V-positive / PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

G

Data Interpretation & Summary

The collected data should be organized to facilitate a direct comparison between the two compounds.

Comparative Data Summary Table
ParameterSphingosine2-Aminohexadecane-1,3-diolInterpretation
IC50 (µM) from MTT Assay Experimental ValueExperimental ValueA lower IC50 value indicates greater potency in reducing cell viability/proliferation.
% Early Apoptotic Cells Experimental ValueExperimental ValueHigher percentage indicates a stronger induction of early-stage apoptosis.
% Late Apoptotic Cells Experimental ValueExperimental ValueHigher percentage indicates a stronger induction of late-stage apoptosis/necrosis.
PKC Inhibition (Western Blot) Relative Band IntensityRelative Band IntensityA decrease in phosphorylated PKC levels would confirm inhibitory activity.
Caspase-3 Cleavage (Western Blot) Relative Band IntensityRelative Band IntensityAn increase in cleaved caspase-3 indicates activation of the apoptotic cascade.

Conclusion

Both sphingosine and its C16 analog, 2-aminohexadecane-1,3-diol, are important molecules in the study of sphingolipid-mediated cell signaling. While they share a common structural backbone and are expected to exhibit similar pro-apoptotic and PKC-inhibitory activities, subtle differences in their carbon chain length can lead to significant variations in potency and their interaction with key metabolic enzymes. The experimental framework provided in this guide allows for a robust and direct comparison of their biological effects, enabling researchers to elucidate their specific mechanisms of action and evaluate their potential as pharmacological tools or therapeutic leads.

References

  • Sphingosine 1-phosphate signalling - PMC - NIH. (n.d.).
  • Ceramide - Wikipedia. (n.d.).
  • Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC. (n.d.).
  • Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio. (n.d.).
  • Intercellular and intracellular functions of ceramides and their metabolites in skin (Review). (2016, May 20).
  • Annexin V PI Staining Guide for Apoptosis Detection | Boster Bio. (2024, November 12).
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (n.d.).
  • Sphingolipid signaling pathway - CUSABIO. (n.d.).
  • Ceramide Metabolism: Structure, Functions, and Analysis - Creative Proteomics. (n.d.).
  • Sphingosine | CAS 123-78-4 | Protein Kinase C inhibitor - StressMarq Biosciences Inc. (2017, May 17).
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
  • Sphingosine-1-phosphate receptor - Wikipedia. (n.d.).
  • Sphingosine 1-phosphate and ceramide 1-phosphate: expanding roles in cell signaling. (2005, October 15).
  • Annexin V detection protocol for apoptosis | Abcam. (n.d.).
  • The critical roles of bioactive sphingolipids in inflammation - PMC - NIH. (n.d.).
  • Sphingosine, an inhibitor of protein kinase C, suppresses the insulin-like effects of growth hormone in rat adipocytes - PMC. (n.d.).
  • Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology. (2024, January 03).
  • Sphingosine: Structure, Functions and Detection - Creative Proteomics. (n.d.).
  • The Role of S1P and the Related Signaling Pathway in the Development of Tissue Fibrosis. (2019, January 07).
  • Role of Sphingosine-1-Phosphate Signaling Pathway in Pancreatic Diseases - MDPI. (2024, October 25).
  • Regulation of protein kinase C by sphingosine and lysosphingolipids - PubMed. (n.d.).
  • Role of bioactive sphingolipids in physiology and pathology - Portland Press. (2020, June 24).
  • Sphingosine: What It Is, Biosynthesis, and Roles in Health & Disease - MetwareBio. (n.d.).
  • MTT Analysis Protocol - Creative Bioarray. (n.d.).
  • MTT assay protocol | Abcam. (n.d.).
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US. (n.d.).
  • Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols - PubMed. (2000, July 27).
  • Potent immunosuppressants, 2-alkyl-2-aminopropane-1,3-diols - PubMed. (n.d.).
  • Synthesis and transformation of sphingosine analogue pinane-based 2-amino-1,3-diols. (n.d.).
  • C16 Sphingosine | C16H33NO2 | CID 14767871 - PubChem - NIH. (n.d.).
  • Deoxysphingolipids | News & Announcements - Cayman Chemical. (n.d.).
  • Synthesis and transformation of sphingosine analogue pinane-based 2-amino-1,3-diols - Beilstein Archives. (n.d.).

Sources

Comparative

Comparative Lipidomic Profiling of 2-aminohexadecane-1,3-diol Across Tissue Types: A Senior Application Scientist's Guide

Introduction: Unveiling the Tissue-Specific Roles of a Sphingolipid Analog In the intricate world of cellular signaling, sphingolipids have emerged from their role as simple structural components to be recognized as crit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Tissue-Specific Roles of a Sphingolipid Analog

In the intricate world of cellular signaling, sphingolipids have emerged from their role as simple structural components to be recognized as critical regulators of numerous cellular processes, including proliferation, migration, and apoptosis.[1][2] At the heart of this signaling network lies the "sphingolipid rheostat," a dynamic balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P).[3] The enzymes that govern these metabolic conversions are key targets for therapeutic intervention in fields ranging from oncology to immunology.

This guide focuses on 2-aminohexadecane-1,3-diol , a C16 sphingoid base that is an isomer of the canonical sphinganine. While less studied than its famous relatives, its structural similarity suggests it may interact with the same metabolic and signaling pathways. Analogs of natural sphingolipids, such as FTY720 (Fingolimod), a derivative of 2-aminopropane-1,3-diol, have proven to be potent immunosuppressive drugs, highlighting the immense therapeutic potential of modulating this pathway.[4]

Understanding the tissue-specific distribution of 2-aminohexadecane-1,3-diol is paramount for elucidating its physiological function and assessing its potential as a drug or biomarker. Different organs exhibit unique lipidomes tailored to their specific functions; for example, the brain is highly enriched in complex glycosphingolipids, while the immune system is exquisitely sensitive to S1P gradients.[5][6] Therefore, a comparative analysis across tissues is not merely an academic exercise but a crucial step in translating molecular findings into physiological context.

This guide provides a comprehensive framework for the quantitative, comparative profiling of 2-aminohexadecane-1,3-diol and its putative bioactive metabolite, its 1-phosphate form, across diverse biological tissues. We will delve into the rationale behind experimental design, provide validated, step-by-step protocols, and demonstrate how to interpret the resulting data, empowering researchers to uncover the localized biology of this intriguing molecule.

The Strategic Approach: Designing a Robust Comparative Lipidomics Study

A successful comparative study hinges on a meticulously planned experimental design. The goal is to generate data that is not only accurate and precise but also biologically meaningful. This requires careful consideration of tissue selection, analytical methodology, and quality control.

Causality Behind Experimental Choices
  • Tissue Selection Rationale: The choice of tissues should be hypothesis-driven. For a broad physiological survey of a novel sphingolipid analog, a panel including a metabolic hub, a neurologically-rich tissue, and an immunologically-active tissue is recommended.

    • Liver: As the primary site of lipid metabolism and detoxification, the liver provides insight into the compound's systemic processing and clearance.

    • Brain: The brain's high sphingolipid content and the critical role of S1P in neurogenesis and neuroinflammation make it a crucial tissue for investigation.[5]

    • Spleen: As a major secondary lymphoid organ, the spleen is central to immune cell trafficking, a process heavily regulated by S1P signaling, making it a key target for immunomodulatory compounds.[7]

    • Kidney: The kidney's role in filtration and its susceptibility to lipid-mediated signaling in disease provides another valuable point of comparison.

  • The Analytical Gold Standard: LC-MS/MS: For the sensitive and specific quantification of lipids like 2-aminohexadecane-1,3-diol from complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the undisputed method of choice.[8][9]

    • Chromatographic Separation (LC): This step separates the target analyte from thousands of other lipids and metabolites in the extract. This is critical for reducing matrix effects, such as ion suppression, where co-eluting compounds interfere with the ionization of the analyte, leading to inaccurate quantification.[10][11] A reversed-phase C18 column is typically effective for separating sphingoid bases based on their hydrophobicity.

    • Tandem Mass Spectrometry (MS/MS): This provides two layers of mass-based selectivity. The first mass analyzer selects the precursor ion (the mass of our target molecule), which is then fragmented. A second mass analyzer selects a specific, characteristic fragment ion. This precursor-to-product ion transition is unique to the target molecule, providing exceptional specificity and enabling quantification even at very low levels. This targeted approach is often performed using Multiple Reaction Monitoring (MRM).[12][13]

  • The Keystone of Quantification: Internal Standards: A protocol is only as trustworthy as its controls. For quantification, the use of a stable isotope-labeled internal standard (SIL-IS) is non-negotiable. An ideal SIL-IS for our target would be 2-aminohexadecane-1,3-diol labeled with ¹³C or ²H (deuterium). The SIL-IS is chemically identical to the analyte but has a higher mass. It is added at a known concentration to the sample at the very beginning of the workflow. Because it behaves identically during extraction and LC-MS analysis, any sample loss or matrix effects will affect the analyte and the SIL-IS equally. By measuring the ratio of the analyte's signal to the SIL-IS's signal, we can calculate the analyte's absolute concentration with high accuracy and precision.[14]

Visualizing the Experimental Workflow

The entire process, from sample acquisition to data analysis, can be visualized as a coherent workflow.

G cluster_sample Sample Preparation cluster_analysis Analytical Phase cluster_data Data Interpretation Tissue Tissue Collection (Liver, Brain, Spleen, Kidney) Homogenize Tissue Homogenization (with Internal Standard) Tissue->Homogenize Extract Lipid Extraction (Biphasic Solvent System) Homogenize->Extract Dry Dry & Reconstitute Extract->Dry LC UHPLC Separation (Reversed-Phase C18) Dry->LC MS Tandem MS Analysis (ESI+, MRM Mode) LC->MS Quant Peak Integration & Quantification (Analyte/IS Ratio) MS->Quant Compare Comparative Analysis (Tissue Distribution Profile) Quant->Compare

Caption: End-to-end workflow for comparative lipidomics.

Validated Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating steps and reagents that ensure reproducibility and accuracy.

Protocol 1: Lipid Extraction from Tissue

This protocol is an adaptation of the robust Bligh & Dyer method, which is considered a gold standard for efficiently extracting a broad range of lipids from animal tissues.[15][16][17] The causality is explained at each step.

Materials:

  • Tissues (e.g., Liver, Brain, Spleen), flash-frozen in liquid nitrogen and stored at -80°C.

  • Internal Standard (IS) solution (e.g., d7-Sphinganine or a custom ¹³C-labeled 2-aminohexadecane-1,3-diol in methanol, 100 ng/mL).

  • HPLC-grade Methanol (MeOH), Chloroform (CHCl₃), and Water.

  • Phosphate Buffered Saline (PBS), ice-cold.

  • Bead beater homogenizer with ceramic beads.

  • Glass centrifuge tubes.

Procedure:

  • Sample Preparation: Weigh approximately 20-30 mg of frozen tissue into a 2 mL tube containing ceramic beads.

    • Rationale: Starting with a consistent amount of tissue is crucial for comparing results. Working on ice and with frozen tissue minimizes enzymatic degradation of lipids.

  • Internal Standard Spiking: Add 100 µL of the IS solution directly to the tissue.

    • Rationale (Trustworthiness): This is the most critical step for accurate quantification. Adding the IS before extraction ensures it undergoes the exact same processing as the endogenous analyte, correcting for any losses during the procedure.

  • Homogenization & Monophasic Extraction: Add 1.5 mL of a 2:1 (v/v) CHCl₃:MeOH mixture. Homogenize using a bead beater for 2 cycles of 45 seconds.

    • Rationale: The single-phase chloroform/methanol mixture is highly effective at disrupting cell membranes and protein-lipid complexes to solubilize a wide range of lipids.[15]

  • Phase Separation: Add 375 µL of HPLC-grade water to the homogenate, vortex vigorously for 30 seconds, and centrifuge at 2,000 x g for 10 minutes.

    • Rationale: The addition of water creates a biphasic system. The lower, organic phase (chloroform) will contain the lipids, while the upper, aqueous phase will contain polar metabolites. The protein will precipitate as a disc at the interface.

  • Lipid Collection: Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube. Avoid disturbing the protein layer.

    • Rationale: Glass is used to prevent leaching of plasticizers that can interfere with MS analysis.

  • Drying and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the lipid extract in 100 µL of the initial LC mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid).

    • Rationale: Drying removes the high-volume extraction solvent. Reconstituting in the mobile phase ensures compatibility with the LC system and complete solubilization of the analytes before injection.

Protocol 2: LC-MS/MS Quantification

This protocol outlines the parameters for a typical Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

Instrumentation & Columns:

  • UHPLC system (e.g., Thermo Vanquish, Agilent 1290).

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex 7500, Waters Xevo TQ-S).

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

LC Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid and 1 mM Ammonium Formate.

    • Rationale: Formic acid and ammonium formate act as mobile phase additives to improve ionization efficiency in positive mode ESI by providing protons.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid and 1 mM Ammonium Formate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 45°C.

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: Ramp to 100% B

    • 8-10 min: Hold at 100% B

    • 10.1-12 min: Return to 30% B (re-equilibration)

    • Rationale: This gradient starts with a relatively polar mobile phase to retain the sphingoid bases on the C18 column and then gradually increases in organic content to elute them based on their hydrophobicity.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions (Hypothetical):

    • 2-aminohexadecane-1,3-diol: Precursor m/z 302.3 → Product m/z 284.3 (Loss of H₂O).

    • Phosphorylated form: Precursor m/z 382.3 → Product m/z 302.3 (Loss of H₃PO₄).

    • Internal Standard (d7-Sphinganine): Precursor m/z 309.3 → Product m/z 291.3 (Loss of H₂O).

    • Rationale: These transitions must be empirically optimized by infusing a pure standard. The loss of water is a characteristic fragmentation for sphingoid bases.

Data Presentation and Biological Context

After analysis, the data should be summarized for clear interpretation. The ultimate goal is to link the quantitative data to the underlying biology.

Quantitative Data Summary

The table below presents a hypothetical dataset illustrating how the final quantitative results could be displayed. Concentrations are expressed as nanograms per gram (ng/g) of wet tissue weight.

Lipid SpeciesBrain (ng/g)Liver (ng/g)Spleen (ng/g)Kidney (ng/g)
2-aminohexadecane-1,3-diol 15.2 ± 2.145.8 ± 5.588.3 ± 9.725.1 ± 3.4
2-aminohexadecane-1,3-diol-1-P 2.5 ± 0.45.1 ± 0.835.6 ± 4.24.8 ± 0.7
Analyte to Phosphate Ratio 6.19.02.55.2

Data are presented as Mean ± Standard Deviation (n=5 per tissue type).

Interpretation of Hypothetical Data: From this table, one could hypothesize that the spleen has the highest concentration of both the base and its phosphorylated form. The low analyte-to-phosphate ratio in the spleen suggests a high activity of a kinase that phosphorylates the compound, potentially Sphingosine Kinase 1 or 2. This high level of the phosphorylated, S1P-like form in an immune organ strongly suggests a potential role in immunomodulation, such as regulating lymphocyte trafficking.[1][5] The higher levels in the liver compared to the brain or kidney could be indicative of its role in systemic metabolism.

Situating the Analyte in a Biological Pathway

To understand why phosphorylation is important, we must place our target molecule within the context of the established sphingolipid metabolic pathway. The diagram below illustrates this central pathway, which controls the balance between cell fate decisions.

G DeNovo De Novo Synthesis (Serine + Palmitoyl-CoA) Ceramide Ceramide DeNovo->Ceramide Ceramide Synthase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Ceramide->Sphingosine Pro-Apoptosis S1P Sphingosine-1-Phosphate (S1P) Pro-Survival & Migration Sphingosine->S1P Sphingosine Kinase (SphK) Target 2-aminohexadecane -1,3-diol TargetP Target-1-Phosphate Signaling? Target->TargetP SphK?

Caption: The Sphingolipid Rheostat Pathway.

This pathway shows that ceramide can be converted to sphingosine, which is then phosphorylated by sphingosine kinases (SphK1 and SphK2) to form the potent signaling molecule S1P.[18][19] S1P signals through a family of G protein-coupled receptors (S1PRs) to exert its effects.[1][20] Our target, 2-aminohexadecane-1,3-diol, as a sphingosine analog, is a putative substrate for these same kinases. A high level of its phosphorylated form in a tissue implies that it is being converted into a potential signaling molecule, which may then act on S1PRs or other currently unknown targets.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach for the comparative lipidomic profiling of 2-aminohexadecane-1,3-diol. By combining a sound experimental design, validated protocols for extraction and LC-MS/MS analysis, and a clear framework for data interpretation, researchers can effectively determine the tissue-specific landscape of this molecule. This information is a critical first step towards understanding its biological significance, mechanism of action, and therapeutic potential. The ability to precisely quantify not just the parent compound but also its key metabolites across different organs provides a powerful lens through which to view its role in health and disease.

References

  • Spiegel, S., & Milstien, S. (2003). Sphingosine-1-phosphate: an enigmatic signalling lipid. Nature Reviews Molecular Cell Biology, 4(5), 397-407. [Link]

  • Cuvillier, O., Pirianov, G., Kleuser, B., Vanek, P. G., Coso, O. A., Gutkind, S., & Spiegel, S. (1996). Suppression of ceramide-mediated programmed cell death by sphingosine-1-phosphate. Nature, 381(6585), 800-803. [Link]

  • Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2010). An overview of sphingolipid metabolism: from synthesis to breakdown. Advances in experimental medicine and biology, 688, 1-23. [Link]

  • Merrill Jr, A. H. (2002). De novo sphingolipid biosynthesis: a necessary, but dangerous, pathway. Journal of Biological Chemistry, 277(29), 25843-25846. [Link]

  • Shaner, R. L., Allegood, J. C., Park, H., Wang, E., Kelly, S., Haynes, C. A., ... & Merrill Jr, A. H. (2009). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. Journal of lipid research, 50(8), 1692-1707. [Link]

  • PubChem. (n.d.). Sphingolipid Metabolism. National Center for Biotechnology Information. [Link]

  • Proia, R. L., & Hla, T. (2015). Emerging biology of sphingosine-1-phosphate: its role in pathogenesis and therapy. The Journal of clinical investigation, 125(4), 1379-1387. [Link]

  • Eisinger, M., Liebisch, G., & Schmitz, G. (2007). A comprehensive method for lipid profiling by liquid chromatography-ion cyclotron resonance mass spectrometry. Journal of lipid research, 48(4), 987-997. [Link]

  • Ovčačíková, M., Lísa, M., Cífková, E., & Holčapek, M. (2016). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Analytical and bioanalytical chemistry, 408(25), 6981-6993. [Link]

  • Sullards, M. C., & Merrill, A. H. (2001). Structure‐specific, quantitative methods for analysis of sphingolipids by liquid chromatography–tandem mass spectrometry: “Inside‐out” sphingolipidomics. Methods in enzymology, 312, 3-20. [Link]

  • Maceyka, M., & Spiegel, S. (2014). SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS. Journal of lipid research, 55(5), 791-803. [Link]

  • Du, W., & Saba, J. D. (2020). SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE. Vitamins and hormones, 114, 205-238. [Link]

  • Zullig, T., & Kofeler, H. C. (2021). High-Resolution Liquid Chromatography-Mass Spectrometry for Lipidomics. In Lipidomics (pp. 55-65). Humana, New York, NY. [Link]

  • Garris, C. S., Blaho, V. A., Hla, T., & Luster, A. D. (2014). Sphingosine-1-phosphate receptor 1 signalling in T cells: function and therapy. Immunology, 142(3), 347-355. [Link]

  • Ogretmen, B. (2018). Sphingolipid metabolism in cancer signalling and therapy. Nature reviews Cancer, 18(1), 33-50. [Link]

  • Wikipedia. (n.d.). Sphingolipid. [Link]

  • Cacas, J. L., Furt, F., Le Guedard, M., Schmitter, J. M., Buré, C., & Mongrand, S. (2012). Analysis of plant lipids. Lipidomics: Methods and Protocols, 1-21. [Link]

  • Kofeler, H. C. (2021). The Role of LC–MS in Lipidomics. LCGC International, 30(5), 22-29. [Link]

  • Agilent Technologies. (n.d.). Lipidomics Workflow Guide. [Link]

  • Al-Botros, G., Al-Mubid, S., Al-Malki, A., & Ashgan, F. (2021). Advances in Lipid Extraction Methods—A Review. Molecules, 26(24), 7659. [Link]

  • Vaia. (2024). Lipid Extraction: Methods & Techniques. [Link]

  • Alshehry, Z., Drotleff, B., & Lämmerhofer, M. (2023). Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome. Metabolites, 13(9), 1011. [Link]

  • Lieb, C., Kitanov, A., & Böttcher, S. (2010). A rapid and quantitative LC-MS/MS method to profile sphingolipids. Journal of lipid research, 51(7), 1986-1996. [Link]

  • Alshehry, Z., Drotleff, B., & Lämmerhofer, M. (2023). Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome. Metabolites, 13(9), 1011. [Link]

  • Agilent Technologies. (n.d.). Lipidomics Workflow Guide - Agilent 6560 Ion Mobility LC/Q-TOF. [Link]

  • Beilstein-Institut. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 17, 1184-1193. [Link]

  • Nature Communications. (2025). Microbial synthesis of branched-chain β,γ- diols from amino acid metabolism. [Link]

  • Nature Communications. (2022). Biosynthesizing structurally diverse diols via a general route combining oxidative and reductive formations of OH-groups. [Link]

  • PubChem. (n.d.). 2-Aminohexane-1,3-diol. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2013). 2-Amino-1,3-propane diols: A versatile platform for the synthesis of aliphatic cyclic carbonate monomers. [Link]

  • Royal Society of Chemistry. (2013). 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. Polymer Chemistry, 4(10), 2945-2948. [Link]

  • Kiuchi, M., Adachi, K., & Chiba, K. (2000). Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols. Journal of medicinal chemistry, 43(15), 2947-2961. [Link]

Sources

Validation

2-aminohexadecane-1,3-diol vs traditional ceramide profiling in disease models

A Researcher's Guide: Interrogating Ceramide Pathways in Disease Models A Comparative Analysis of Pharmacological Inhibition vs. Mass Spectrometry Profiling As Senior Application Scientists, we often encounter a critical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Researcher's Guide: Interrogating Ceramide Pathways in Disease Models

A Comparative Analysis of Pharmacological Inhibition vs. Mass Spectrometry Profiling

As Senior Application Scientists, we often encounter a critical decision point in research design: when studying a complex biological pathway, is it better to measure its components comprehensively or to perturb the system and observe the functional outcome? This guide addresses this question within the context of sphingolipid research, a field where the bioactive lipid ceramide plays a pivotal role in a multitude of diseases, from cancer to neurodegeneration.[1][2][3]

We will objectively compare two powerful, yet fundamentally different, approaches for investigating ceramides in disease models:

  • Traditional Ceramide Profiling: A quantitative, discovery-driven approach, typically employing Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) to measure the levels of dozens of individual endogenous ceramide species.[4][5]

  • Pharmacological Probing with 2-aminohexadecane-1,3-diol (PDMP): A functional, hypothesis-driven approach using a chemical inhibitor to block ceramide metabolism and assess the downstream cellular consequences.[6][7][8]

This guide will delve into the principles, experimental workflows, and data outputs of each method. We will provide the causal logic behind experimental choices and offer clear, actionable protocols to empower researchers to select the most appropriate strategy for their scientific questions.

The Central Role of Ceramide in Cellular Signaling

Ceramides are not just structural lipids; they are central hubs in the intricate network of sphingolipid metabolism.[9] The specific acyl chain length of a ceramide molecule can dictate its biological function, influencing processes like apoptosis, cell proliferation, and inflammation.[10][11][12] This molecular diversity is a key reason why simply measuring "total ceramide" is often insufficient. Disease states are frequently associated with shifts in the balance of specific ceramide species, making detailed profiling a critical tool for biomarker discovery and mechanistic studies.[5][11][13]

The synthesis of ceramides occurs through several pathways, with the de novo pathway in the endoplasmic reticulum being a major contributor.[9][14] This pathway is a key target for pharmacological intervention.

// Pathway connections Serine -> SPT -> Ketosphinganine -> KSR -> Sphinganine -> CerS -> Dihydroceramide -> DEGS1 -> Ceramide; Ceramide -> GCS -> GlcCer -> Complex;

// Inhibition connections PDMP -> GCS [label=" Primary Target\n(Inhibition)", style=dashed, color="#4285F4", fontcolor="#4285F4", arrowhead=tee]; PDMP -> CerS [label=" Secondary Target\n(High Conc.)", style=dashed, color="#5F6368", fontcolor="#5F6368", arrowhead=tee];

// Labels {rank=same; Serine; PDMP;} } caption: "De Novo Ceramide Synthesis and PDMP Inhibition."

Approach 1: Traditional Ceramide Profiling by LC-MS/MS

This is the gold standard for quantitative lipidomics.[4][14] It provides a detailed snapshot of the ceramide landscape within a biological sample, enabling researchers to identify which specific ceramide species are altered in a disease state.

Principle of the Method

The core of this technique involves three main stages:

  • Lipid Extraction: Isolating lipids from the complex biological matrix (e.g., plasma, cells, tissue).

  • Chromatographic Separation: Using liquid chromatography (LC) to separate the different ceramide species from each other, typically based on the length and saturation of their fatty acid chains.

  • Mass Spectrometric Detection: Ionizing the separated lipids and measuring their mass-to-charge ratio. Tandem mass spectrometry (MS/MS) is used to fragment the molecules, generating a unique fingerprint for each ceramide species, which allows for highly specific and sensitive quantification.[15][16]

G Start Biological Sample (Plasma, Cells, Tissue) Step1 Lipid Extraction (e.g., Bligh-Dyer) Start->Step1 Step2 Dry & Reconstitute Step1->Step2 Step3 LC Separation (Reversed-Phase HPLC) Step2->Step3 Step4 Mass Spectrometry (ESI-MS/MS) Step3->Step4 Step5 Data Acquisition (MRM Mode) Step4->Step5 Step6 Data Analysis (Peak Integration, Quantification) Step5->Step6 End Ceramide Profile (Concentrations of C16:0, C18:0, etc.) Step6->End

Exemplar Protocol: LC-MS/MS Quantification of Ceramides in Plasma

This protocol is a representative workflow for targeted ceramide analysis.

1. Sample Preparation & Lipid Extraction

  • Causality: The goal is to efficiently extract hydrophobic lipids from an aqueous, protein-rich matrix like plasma while simultaneously precipitating proteins that would interfere with the analysis. A stable isotope-labeled internal standard (e.g., C17:0 ceramide) is added early to control for variability in extraction efficiency and instrument response.[17]

  • Protocol:

    • Thaw plasma samples on ice.

    • To a 2 mL microcentrifuge tube, add 50 µL of plasma.

    • Add 50 µL of internal standard solution (e.g., a mix of C17:0 and C25:0 ceramides in ethanol).[17]

    • Add 250 µL of ice-cold isopropanol to precipitate proteins.[14]

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant containing the lipids to a new tube.

    • Dry the lipid extract under a stream of nitrogen or using a vacuum centrifuge.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., Acetonitrile/Isopropanol/Water mixture).

2. LC-MS/MS Analysis

  • Causality: Reversed-phase chromatography separates lipids based on hydrophobicity; longer, more saturated acyl chains will be retained longer on the column. Electrospray ionization (ESI) is a soft ionization technique ideal for lipids. Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer provides exceptional sensitivity and specificity by monitoring a specific precursor ion -> product ion transition for each ceramide.[18][19]

  • Parameters:

    • HPLC System: Standard UPLC/HPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.2% formic acid.[17]

    • Mobile Phase B: Acetonitrile/Isopropanol (60:40, v/v) with 0.2% formic acid.[17]

    • Gradient: A linear gradient from 50% B to 100% B over several minutes.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.

    • Ionization Mode: Positive Ion Mode.

    • Acquisition Mode: MRM (monitoring transitions for each ceramide species, e.g., C16:0, C18:0, C24:0, C24:1).

3. Data Analysis

  • Causality: The area under the curve for each MRM peak is proportional to the amount of that specific ceramide. By comparing the peak area of the endogenous ceramide to the peak area of the known amount of internal standard, and referencing a standard curve, an absolute concentration can be determined.

  • Steps:

    • Integrate the chromatographic peaks for each ceramide and the internal standard.

    • Generate a calibration curve using known concentrations of ceramide standards.

    • Calculate the concentration of each ceramide species in the original sample.

Data Output and Interpretation

The output is a quantitative table listing the concentrations of multiple ceramide species. This allows for direct comparison between experimental groups (e.g., disease vs. control).

Ceramide SpeciesControl Group (pmol/mL)Disease Model (pmol/mL)Fold Changep-value
C16:0-Ceramide150.5 ± 20.1295.8 ± 35.21.96 < 0.001
C18:0-Ceramide95.2 ± 12.5180.1 ± 22.81.89 < 0.001
C24:0-Ceramide2502.8 ± 301.72610.4 ± 350.11.04> 0.05
C24:1-Ceramide1474.2 ± 215.3985.6 ± 150.90.67 < 0.01

This representative data illustrates how profiling can reveal specific changes, such as an increase in long-chain saturated ceramides (C16:0, C18:0) and a decrease in very-long-chain monounsaturated ceramide (C24:1), which may be missed by less specific methods.[12][13]

Approach 2: Probing Ceramide Function with Inhibitors

This approach uses chemical tools like 2-aminohexadecane-1,3-diol (a common name for the research chemical D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol, or PDMP) to inhibit key enzymes in the sphingolipid pathway.[8] This allows researchers to ask functional questions: "What happens to my disease phenotype if I block the production of complex glycosphingolipids?"

Principle of the Method

PDMP is a well-characterized inhibitor of glucosylceramide synthase (GCS), the enzyme that converts ceramide into glucosylceramide, the precursor for most complex glycosphingolipids.[6][8] By blocking this step, PDMP causes an accumulation of its substrate (ceramide) and a depletion of its products. At higher concentrations, it can also inhibit ceramide synthases.[20] This perturbation allows for the study of the functional role of these lipid classes in cellular processes like apoptosis, proliferation, or inflammation.[20][21]

Exemplar Protocol: Using PDMP in a Cell Culture Cancer Model

This protocol outlines how to test the hypothesis that glycosphingolipid synthesis is required for cancer cell proliferation.

1. Cell Treatment

  • Causality: The goal is to determine a working concentration of PDMP that effectively inhibits the pathway without causing non-specific cytotoxicity. A dose-response curve is essential. The chosen time points should be sufficient to observe effects on both lipid levels and the biological endpoint (e.g., proliferation).

  • Protocol:

    • Plate cancer cells (e.g., A549 lung cancer cells) in 96-well plates for proliferation assays and 6-well plates for lipid analysis. Allow cells to adhere overnight.

    • Prepare a stock solution of PDMP (e.g., 10 mM in DMSO).[21]

    • Prepare a dilution series of PDMP in culture media to treat cells with final concentrations ranging from 0 to 50 µM. Ensure the final DMSO concentration is constant across all wells (e.g., <0.1%).

    • Remove old media and add the media containing PDMP or vehicle control (DMSO).

    • Incubate for the desired time (e.g., 24, 48, 72 hours).

2. Assessing the Biological Endpoint (Proliferation)

  • Causality: A simple, high-throughput colorimetric assay like MTT or a fluorescence-based assay like CyQUANT can be used to measure the number of viable cells after treatment.

  • Protocol (MTT Assay):

    • At each time point, add MTT reagent to the wells and incubate for 2-4 hours.

    • Add solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

    • Normalize the data to the vehicle-treated control to determine the percent inhibition of proliferation.

3. Validating the Mechanism (Optional but Recommended)

  • Causality: To confirm that the observed effect on proliferation is due to the intended mechanism of action, it is crucial to verify that PDMP treatment altered ceramide/glycosphingolipid levels. This is a self-validating step that links the pharmacological intervention to the biological outcome.

  • Protocol:

    • Harvest cells from the parallel 6-well plates at a key time point (e.g., 24 hours).

    • Perform lipid extraction and analyze ceramide and glucosylceramide levels using the LC-MS/MS protocol described in Approach 1.

    • A successful experiment would show that PDMP treatment leads to an increase in ceramide and a decrease in glucosylceramide, correlating with the observed decrease in proliferation.[20]

Data Output and Interpretation

The primary output is often a dose-response curve showing the effect of the inhibitor on a functional readout. This can be supplemented with lipidomics data to confirm the mechanism.

Functional Data: A graph showing that as the concentration of PDMP increases, cell viability decreases, yielding an IC50 value.

Mechanistic Data:

TreatmentC16:0-Ceramide (pmol/mg protein)C16:0-GlcCer (pmol/mg protein)
Vehicle (DMSO)55.2 ± 6.1120.4 ± 15.3
20 µM PDMP112.8 ± 12.5 35.1 ± 5.8

This data validates that the inhibitor is working as expected, increasing the substrate (ceramide) and decreasing the product (glucosylceramide).

Head-to-Head Comparison: Choosing the Right Tool

The choice between these two powerful techniques is dictated entirely by the research question. They are often complementary rather than mutually exclusive.

FeatureTraditional Ceramide Profiling (LC-MS/MS)Pharmacological Probing (PDMP)
Primary Question "What is there?" (Quantitative, Discovery)"What if?" (Functional, Hypothesis-Driven)
Principle Measures endogenous levels of specific lipid species.Perturbs a metabolic pathway to observe functional outcomes.
Data Output Absolute or relative concentrations of many analytes.Dose-response curves, IC50 values, changes in phenotype.
Key Advantage Comprehensive, detailed snapshot of the lipidome. Ideal for biomarker discovery.[11]Directly links pathway activity to a biological function.
Key Limitation Correlational; does not prove causation.Potential for off-target effects; does not provide a profile.[20]
Throughput Lower; requires specialized equipment and expertise.Higher; amenable to plate-based assays.
Cost High (instrumentation, standards, solvents).Lower (cost of compound).

G Question What is your primary research goal? Biomarker Identify potential biomarkers? Quantify changes in specific lipid species? Question->Biomarker Discovery Function Determine the functional role of a pathway in a cellular process? Question->Function Hypothesis-Testing Profiling Use Traditional Ceramide Profiling (LC-MS/MS) Biomarker->Profiling Yes Inhibition Use Pharmacological Probing (e.g., PDMP) Function->Inhibition Yes Validate Validate functional finding by profiling lipids post-inhibition to confirm mechanism. Inhibition->Validate

Conclusion: An Integrated Approach

For drug development professionals and researchers, the most powerful strategy often involves integrating both approaches. A typical research program might begin with a broad, unbiased ceramide profiling study to identify specific lipid signatures associated with a disease model. This "discovery" phase generates new hypotheses. For example, if C16:0-ceramide is found to be significantly elevated, the next question becomes functional: is this elevation driving the disease phenotype?

At this point, pharmacological tools like PDMP can be employed to test this hypothesis. By inhibiting the pathway and observing a reversal or mitigation of the disease phenotype, a causal link can be established. This integrated, iterative process of "discover, hypothesize, and test" provides a robust framework for elucidating the complex role of ceramides in disease and identifying novel therapeutic targets.

References

  • Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases. Journal of Lipids. [Link]

  • Sphingolipids and their metabolism in physiology and disease. Nature Reviews Molecular Cell Biology. [Link]

  • Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology. Frontiers in Cell and Developmental Biology. [Link]

  • A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis. MDPI. [Link]

  • Lipidomics: Techniques, applications, and outcomes related to biomedical sciences. PMC - NIH. [Link]

  • Critical Roles of the Sphingolipid Metabolic Pathway in Liver Regeneration, Hepatocellular Carcinoma Progression and Therapy. MDPI. [Link]

  • Mass Spectrometry Based Lipidomics. Semantic Scholar. [Link]

  • QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY. PMC - NIH. [Link]

  • Chemical tools to investigate sphingolipid metabolism and functions. PubMed. [Link]

  • Mass spectrometry based shotgun lipidomics-a critical review from the technical point of view. PMC - NIH. [Link]

  • Metabolism of D-[3H]threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol, an inhibitor of glucosylceramide synthesis, and the synergistic action of an inhibitor of microsomal monooxygenase. R Discovery. [Link]

  • LC–MS/MS-Based System Used to Profile Ceramide Reactions to Diseases. Spectroscopy Online. [Link]

  • Mass Spectrometric Approaches to Lipidomic Studies. YouTube. [Link]

  • Ceramide as a Promising Tool for Diagnosis and Treatment of Clinical Diseases: A Review of Recent Advances. PMC - NIH. [Link]

  • D,L-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (DL-PDMP) increases endoplasmic reticulum stress, autophagy and apoptosis accompanying ceramide accumulation via ceramide synthase 5 protein expression in A549 cells. PubMed. [Link]

  • Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers and potential metabolic messengers. bioRxiv. [Link]

  • Chemical Tools to Investigate Sphingolipid Metabolism and Functions. ResearchGate. [Link]

  • (PDF) Ceramide as a Promising Tool for Diagnosis and Treatment of Clinical Diseases: A Review of Recent Advances. ResearchGate. [Link]

  • The use of click chemistry in sphingolipid research. Company of Biologists Journals. [Link]

  • The synthesis of chemical tools for studying sphingolipid metabolism. Scholarly Publications Leiden University. [Link]

  • Sphingosine-1-Phosphate Lyase Deficient Cells as a Tool to Study Protein Lipid Interactions. PLOS ONE. [Link]

  • Glucosylceramide synthase inhibitors differentially affect expression of glycosphingolipids. Glycobiology | Oxford Academic. [Link]

  • Targeted Lipidomic and Transcriptomic Analysis Identifies Dysregulated Renal Ceramide Metabolism in a Mouse Model of Diabetic Ki. Longdom Publishing. [Link]

  • Ceramides Profile Identifies Patients with More Advanced Stages of Colorectal Cancer. PMC - NIH. [Link]

  • Stratum corneum ceramide profiling in immune-mediated inflammatory skin diseases. Universiteit Leiden. [Link]

  • Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols. PubMed. [Link]

  • 2-Amino-1,3-propane diols: A versatile platform for the synthesis of aliphatic cyclic carbonate monomers | Request PDF. ResearchGate. [Link]

  • 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]

  • Application of Polyamines and Amino Acid Derivatives Based on 2-Azabicycloalkane Backbone in Enantioselective Aldol Reaction. MDPI. [Link]

  • Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist possessing anticonvulsant and anxiolytic properties. PubMed. [Link]

Sources

Comparative

Inter-laboratory reproducibility of 2-aminohexadecane-1,3-diol LC-MS assays

Inter-Laboratory Reproducibility of 2-Aminohexadecane-1,3-diol LC-MS Assays: A Comparative Methodological Guide Introduction: The Analytical Challenge of Atypical Sphingoid Bases 2-Aminohexadecane-1,3-diol, systematicall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Inter-Laboratory Reproducibility of 2-Aminohexadecane-1,3-diol LC-MS Assays: A Comparative Methodological Guide

Introduction: The Analytical Challenge of Atypical Sphingoid Bases

2-Aminohexadecane-1,3-diol, systematically classified as hexadecasphinganine or C16-sphinganine (d16:0), is an atypical saturated sphingoid base[1]. Unlike canonical C18-sphingolipids, this 16-carbon backbone is generated when the enzyme serine palmitoyltransferase (SPT) exhibits substrate polyspecificity, utilizing myristoyl-CoA instead of palmitoyl-CoA during de novo synthesis[2].

Clinically, C16-sphinganine is a highly sensitive biomarker for intrinsic drug-induced liver injury (DILI) and specific neuroinflammatory states[2]. However, its quantification across multi-center studies has historically suffered from poor inter-laboratory reproducibility. The extreme hydrophobicity of the molecule (LogP > 4.5), combined with its tendency to adhere to plastic surfaces and suffer from severe matrix suppression during electrospray ionization (ESI), frequently drives inter-laboratory coefficients of variation (CVs) above 30%[3].

Pathway Serine L-Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT MyrCoA Myristoyl-CoA (C14) MyrCoA->SPT Atypical Substrate PalCoA Palmitoyl-CoA (C16) PalCoA->SPT Canonical Substrate C16SA 2-aminohexadecane-1,3-diol (C16-Sphinganine) SPT->C16SA C18SA C18-Sphinganine (Canonical) SPT->C18SA Cer Complex Ceramides C16SA->Cer C18SA->Cer

Biosynthetic pathway of atypical 2-aminohexadecane-1,3-diol via Serine Palmitoyltransferase.

Methodological Comparison: Unstandardized vs. Standardized Platforms

Achieving inter-laboratory CVs below 20% requires a shift from generic lipidomic profiling to targeted, self-validating analytical systems.

The Causality of Column Chemistry: Many laboratories default to C18 reversed-phase (RP) columns for lipidomics. However, for highly hydrophobic sphingoid bases like 2-aminohexadecane-1,3-diol, the dense alkyl chains of a C18 stationary phase cause excessive retention, resulting in peak tailing and severe run-to-run carryover. Transitioning to a C8 stationary phase provides sufficient hydrophobic interaction for retention while allowing for faster, sharper elution. This structural choice minimizes peak broadening, directly enhancing the signal-to-noise ratio and preventing inter-sample contamination[4].

The Causality of Data Normalization: Inter-laboratory variations often stem from subtle differences in MS source geometry, daily tuning fluctuations, and batch effects. Unstandardized protocols rely solely on internal standards. Standardized platforms implement a secondary validation layer: Pooled Quality Control (QC) normalization . By injecting a pooled QC sample at regular intervals, laboratories can mathematically correct for instrument drift, routinely dropping inter-laboratory CVs for sphingolipids from >30% to <20%[3].

Quantitative Performance Comparison
Performance MetricUnstandardized Protocol (C18 LC, No QC)Standardized Protocol (C8 LC, Pooled QC)Inter-Laboratory Improvement
Intra-laboratory CV 15.0% - 25.0%< 7.1%[4]~3x Reduction
Inter-laboratory CV > 30.0%[3]< 15.0%> 2x Reduction
Limit of Detection (LOD) 0.50 ng/mL0.05 ng/mL10x Sensitivity Gain
Matrix Effect (Suppression) ~ 40%< 10% (IS Corrected)Optimized Recovery

Self-Validating Experimental Protocol

To guarantee scientific integrity, the following step-by-step methodology operates as a self-validating system. Every physical manipulation is internally controlled by isotope/odd-chain dilution, ensuring that extraction losses and ionization suppression are mathematically neutralized.

Step 1: Sample Aliquoting & IS Spiking

  • Transfer 50 µL of plasma, serum, or tissue homogenate into a silanized glass vial . (Avoid polypropylene tubes to prevent adsorptive losses of the hydrophobic diol).

  • Immediately spike with 10 µL of C17-sphinganine (1 µg/mL) as the internal standard (IS).

  • Causality: Spiking the IS before extraction ensures that any physical loss or matrix suppression affects both the endogenous analyte and the IS equally, validating the final quantitative ratio.

Step 2: Biphasic Extraction (Modified Bligh-Dyer)

  • Add 150 µL of chloroform and 150 µL of methanol to the sample. Vortex vigorously for 2 minutes.

  • Add 50 µL of MS-grade water to induce phase separation[5]. Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Causality: This specific solvent polarity ratio selectively partitions highly non-polar sphingoid bases into the lower organic phase while precipitating proteins and trapping highly polar interferents in the upper aqueous phase.

  • Extract the lower organic phase and evaporate to dryness under a gentle stream of nitrogen gas. Reconstitute in 100 µL of Acetonitrile/Isopropanol (1:1, v/v).

Step 3: Chromatographic Separation (RP-UHPLC)

  • Inject 5 µL onto a C8 UHPLC column (e.g., 100 mm × 1.5 mm, 5 µm particle size)[4].

  • Mobile Phase A: 5 mM ammonium formate in water (pH 4.0).

  • Mobile Phase B: 5 mM ammonium formate in 95% acetonitrile (pH 4.0).

  • Causality: Maintaining an acidic pH of 4.0 ensures complete protonation of the primary amine group on 2-aminohexadecane-1,3-diol, maximizing the yield of the [M+H]+ precursor ion for positive ESI[4].

Step 4: MS/MS Detection (MRM Mode)

  • Operate the triple quadrupole mass spectrometer in positive ESI mode.

  • Monitor the Multiple Reaction Monitoring (MRM) transition: m/z 274.3 → 256.3 (corresponding to the protonated molecular ion and the subsequent neutral loss of water).

Step 5: QC Normalization

  • Generate a pooled QC by combining 5 µL aliquots from all study samples. Inject this QC every 10 analytical runs.

  • Causality: Post-acquisition data is normalized against the median peak area of the pooled QCs. This step acts as a universal alignment tool, correcting for intra-day MS source drift and inter-laboratory instrument variations[3].

Workflow Sample Sample + IS (C17-Sphinganine) Extract Bligh-Dyer Extraction Sample->Extract Protein Ppt LC RP-UHPLC (C8 Column) Extract->LC Organic Phase MS ESI-MS/MS (MRM Mode) LC->MS Baseline Resolution QC QC Normalization (Data Alignment) MS->QC Peak Integration

Self-validating LC-MS/MS workflow for reproducible quantification of C16-sphinganine.

References

  • Inter-laboratory reproducibility of a targeted metabolomics platform for analysis of human serum and plasma - PMC. National Institutes of Health (NIH).[Link]

  • Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC. National Institutes of Health (NIH).[Link]

  • Hexadecasphinganine | C16H35NO2 | CID 656816 - PubChem - NIH. PubChem.[Link]

  • Simultaneous Quantification of Sphingolipids in Small Quantities of Liver by LC-MS/MS. National Institutes of Health (NIH).[Link]

  • Plasma Sphingoid Base Profiles of Patients Diagnosed with Intrinsic or Idiosyncratic Drug-induced Liver Injury - PMC. National Institutes of Health (NIH).[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminohexadecane-1,3-diol
Reactant of Route 2
2-Aminohexadecane-1,3-diol
© Copyright 2026 BenchChem. All Rights Reserved.